Methyl 4-formyl-3-hydroxybenzoate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
methyl 4-formyl-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCTZIDLDSYPOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559789 | |
| Record name | Methyl 4-formyl-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24589-98-8 | |
| Record name | Methyl 4-formyl-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-formyl-3-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-formyl-3-hydroxybenzoate: Chemical Properties, Structure Elucidation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 4-formyl-3-hydroxybenzoate, a versatile organic compound with applications in pharmaceutical and chemical synthesis. The document details experimental protocols for its synthesis and purification, and provides a thorough analysis of its structure through spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide explores the compound's potential biological activities, specifically its role as a potential α-glucosidase inhibitor and its antimicrobial properties, offering insights into its mechanism of action.
Chemical and Physical Properties
This compound is an aromatic organic compound characterized by the presence of a methyl ester, a formyl (aldehyde), and a hydroxyl group attached to a benzene ring. These functional groups contribute to its unique chemical reactivity and physical properties. A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₄ | [PubChem CID: 14395860] |
| Molecular Weight | 180.16 g/mol | [PubChem CID: 14395860] |
| IUPAC Name | This compound | [PubChem CID: 14395860] |
| CAS Number | 24589-98-8 | [PubChem CID: 14395860] |
| Appearance | White solid | [1] |
| Topological Polar Surface Area | 63.6 Ų | [PubChem CID: 14395860] |
| Hydrogen Bond Donor Count | 1 | [ChemScene] |
| Hydrogen Bond Acceptor Count | 4 | [ChemScene] |
| Rotatable Bond Count | 2 | [ChemScene] |
Synthesis and Purification
A reliable method for the synthesis of this compound involves the esterification of 4-formyl-3-hydroxybenzoic acid. The following protocol provides a detailed procedure for this synthesis.
Experimental Protocol: Esterification of 4-formyl-3-hydroxybenzoic acid[1]
Materials:
-
4-formyl-3-hydroxybenzoic acid (5 g, 30 mmol)
-
Methanol (70 mL)
-
Thionyl chloride (3.29 mL, 45 mmol)
-
Toluene (50 mL)
-
Ethyl acetate
-
Hexane
Procedure:
-
Suspend 4-formyl-3-hydroxybenzoic acid (5 g, 30 mmol) in methanol (70 mL) in a round-bottom flask.
-
Add thionyl chloride (3.29 mL, 45 mmol) dropwise to the suspension.
-
Heat the mixture to reflux and maintain for 12 hours (overnight).
-
After reflux, concentrate the reaction mixture to dryness using a rotary evaporator.
-
Add toluene (50 mL) to the residue and concentrate again to remove any remaining thionyl chloride.
-
Recrystallize the crude product from an ethyl acetate-hexane solvent system.
-
This procedure yields approximately 4.8 g (85%) of this compound as a white solid.[1]
A logical workflow for this synthesis is depicted in the following diagram:
Structure Elucidation
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aldehyde proton, the methyl protons of the ester, and the hydroxyl proton. Due to the substitution pattern, the aromatic region will likely display a complex splitting pattern. The aldehyde proton will appear as a singlet at a characteristic downfield shift (around 10 ppm). The methyl ester protons will be observed as a singlet around 3.9 ppm. The hydroxyl proton signal may be broad and its position can vary depending on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for all nine carbon atoms in the molecule. The carbonyl carbons of the ester and aldehyde groups will resonate at the downfield end of the spectrum (typically >160 ppm). The aromatic carbons will appear in the range of 110-160 ppm, and the methyl carbon of the ester group will be observed at a more upfield position (around 50-60 ppm).
Predicted ¹H and ¹³C NMR Data:
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | ~9.8 | s |
| Aromatic (H-2) | ~7.6 | d |
| Aromatic (H-5) | ~7.0 | d |
| Aromatic (H-6) | ~7.8 | dd |
| Hydroxyl (-OH) | Variable | br s |
| Methyl (-OCH₃) | ~3.9 | s |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (C=O) | ~191 |
| Ester Carbonyl (C=O) | ~166 |
| Aromatic (C-1) | ~125 |
| Aromatic (C-2) | ~118 |
| Aromatic (C-3) | ~160 |
| Aromatic (C-4) | ~135 |
| Aromatic (C-5) | ~119 |
| Aromatic (C-6) | ~132 |
| Methyl (-OCH₃) | ~52 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
Table 4: Characteristic IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aldehyde) | 2700-2850 (two weak bands) |
| C=O stretch (aldehyde) | ~1690 |
| C=O stretch (ester) | ~1720 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (ester) | 1100-1300 |
Mass Spectrometry (MS)
Mass spectrometric analysis provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) in positive mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 181.[1]
The general workflow for the spectroscopic analysis of this compound is outlined below:
Biological Activity and Mechanism of Action
Preliminary studies suggest that this compound possesses noteworthy biological activities, particularly as an enzyme inhibitor and an antimicrobial agent.
α-Glucosidase Inhibition
This compound has been identified as a potential inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion.[2] Inhibition of this enzyme can delay the absorption of glucose, which is a therapeutic strategy for managing type 2 diabetes. The inhibitory activity of phenolic compounds like this compound is often attributed to their ability to bind to the active site of the enzyme, preventing the substrate from binding. This interaction can involve hydrogen bonding and hydrophobic interactions with the amino acid residues in the enzyme's active site.
The proposed mechanism of α-glucosidase inhibition is illustrated in the following diagram:
Antimicrobial Activity
Derivatives of hydroxybenzoic acid, commonly known as parabens, are well-known for their antimicrobial properties.[2] The mechanism of action is believed to involve the disruption of bacterial cell membrane transport processes and the inhibition of DNA and RNA synthesis.[2] The lipophilicity of the molecule plays a role in its ability to penetrate the bacterial cell membrane.
Conclusion
This compound is a compound with significant potential in both synthetic chemistry and pharmacology. This guide has provided a detailed overview of its chemical properties, a practical protocol for its synthesis, and a comprehensive approach to its structural elucidation using modern spectroscopic techniques. The exploration of its biological activities as an α-glucosidase inhibitor and an antimicrobial agent opens avenues for further research and development in the pharmaceutical industry. The presented data and protocols are intended to serve as a valuable resource for scientists and researchers working with this versatile molecule.
References
Spectroscopic data of "Methyl 4-formyl-3-hydroxybenzoate" (¹H NMR, ¹³C NMR, IR, MS)
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-formyl-3-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.94 | s | 1H | -OH |
| 9.98 | s | 1H | -CHO |
| 7.69 - 7.63 | m | 3H | Ar-H |
| 3.94 | s | 3H | -OCH₃ |
Solvent: Chloroform-d
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 196.44 | -CHO |
| 165.67 | -C=O (ester) |
| 161.24 | Ar-C-OH |
| 137.30 | Ar-C |
| 133.62 | Ar-C |
| 122.86 | Ar-C |
| 120.40 | Ar-C |
| 119.12 | Ar-C |
| 52.69 | -OCH₃ |
Solvent: Chloroform-d
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (phenolic) |
| 2850, 2750 | Medium | C-H stretch (aldehyde) |
| 1720 | Strong | C=O stretch (ester) |
| 1680 | Strong | C=O stretch (aldehyde) |
| 1600, 1480 | Medium-Strong | C=C stretch (aromatic) |
| 1250 | Strong | C-O stretch (ester/ether) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Ion Type |
| 181.0494 | [M+H]⁺ |
Experimental Protocols
The following sections detail the methodologies used for the acquisition of the spectroscopic data.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (5-10 mg) was prepared in deuterated chloroform (CDCl₃, ~0.6 mL). The ¹H and ¹³C NMR spectra were recorded on a 600 MHz NMR spectrometer.[1] The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). For ¹H NMR, a standard one-pulse sequence was utilized. For ¹³C NMR, a proton-decoupled pulse sequence was employed to simplify the spectrum. Data processing, including Fourier transformation, phase correction, and baseline correction, was performed using standard NMR software.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ESI source via direct infusion. The analysis was conducted in positive ion mode to observe the protonated molecule [M+H]⁺.[1]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to Methyl 4-formyl-3-hydroxybenzoate (CAS: 24589-98-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-formyl-3-hydroxybenzoate is an organic compound with the CAS number 24589-98-8. It belongs to the class of substituted benzaldehydes and possesses a multifunctional structure containing a methyl ester, a hydroxyl group, and a formyl (aldehyde) group attached to a benzene ring. This arrangement of functional groups makes it a valuable intermediate in organic synthesis and a candidate for investigation in medicinal chemistry and drug development. Its potential biological activities, including antimicrobial and enzyme inhibitory effects, are of particular interest to the scientific community.
This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on presenting data in a clear and accessible format for researchers.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is readily available, specific quantitative values for properties such as melting point and solubility are not consistently reported in publicly available literature.
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 24589-98-8 | [2] |
| Molecular Formula | C₉H₈O₄ | [2] |
| Molecular Weight | 180.16 g/mol | [2] |
| Appearance | White solid (based on synthesis reports) | Inferred from synthesis protocols |
| Melting Point | Data not available for this specific isomer. The isomer Methyl 3-formyl-4-hydroxybenzoate has a reported melting point of 80-84 °C. | |
| Boiling Point | Data not available | |
| Solubility | Data not available for this specific compound. A related compound, Methyl 4-formylbenzoate, is reported to be insoluble in water and soluble in methanol. It is anticipated that this compound would have limited solubility in water and better solubility in organic solvents like methanol, ethanol, and DMSO. | [3] |
| SMILES | COC(=O)C1=CC=C(C=O)C(O)=C1 | [2] |
| InChI | InChI=1S/C9H8O4/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-5,11H,1H3 | [1] |
Synthesis
The synthesis of this compound can be achieved through the formylation of methyl 3-hydroxybenzoate. The Reimer-Tiemann and Duff reactions are classical methods for the ortho-formylation of phenols and are theoretically applicable. A detailed protocol for a related formylation reaction is provided below.
Experimental Protocol: Synthesis from Methyl 3-hydroxybenzoate
This protocol describes a method for the formylation of a hydroxybenzoate derivative.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Methyl 3-hydroxybenzoate
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Paraformaldehyde
-
Hydrochloric acid (3 M aqueous solution)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, add methyl 3-hydroxybenzoate (1.0 eq) to acetonitrile.
-
Cool the mixture to 0 °C.
-
Slowly add anhydrous magnesium chloride (3.0 eq) in portions while maintaining the temperature at 0 °C.
-
Following the addition of MgCl₂, add triethylamine (5.0 eq) in batches at 0 °C.
-
Add paraformaldehyde (6.0 eq) in portions to the reaction mixture at 0 °C.
-
After the addition is complete, raise the temperature to 80 °C and stir the reaction for 12 hours.
-
Cool the reaction mixture to room temperature and add ethyl acetate.
-
Pour the mixture into a 3 M aqueous hydrochloric acid solution and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by trituration with hexane and filtration to yield this compound as a white solid.
Spectroscopic Data
Detailed and verified spectroscopic data for this compound is not consistently available in public databases. The following tables provide expected spectral characteristics based on the structure and data from related compounds.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~11.0 | s | -OH |
| ~10.0 | s | -CHO |
| ~7.8 | d | Ar-H |
| ~7.5 | dd | Ar-H |
| ~7.0 | d | Ar-H |
| ~3.9 | s | -OCH₃ |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (aldehyde) |
| ~166 | C=O (ester) |
| ~160 | Ar-C (C-OH) |
| ~135 | Ar-C |
| ~130 | Ar-C |
| ~125 | Ar-C (C-CHO) |
| ~120 | Ar-C |
| ~115 | Ar-C |
| ~52 | -OCH₃ |
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (broad) | O-H stretch |
| ~3050 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1680 | C=O stretch (aldehyde) |
| ~1600, ~1450 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester/phenol) |
Biological Activity
Potential Antimicrobial Activity
Substituted benzaldehydes are known to possess antimicrobial properties. The activity is often dependent on the nature and position of the substituents on the aromatic ring. A general workflow for assessing antimicrobial activity is presented below.
Caption: General workflow for antimicrobial testing.
Potential α-Glucosidase Inhibition
Hydroxybenzoate derivatives have been investigated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. A generalized workflow for an α-glucosidase inhibition assay is provided.
Caption: Workflow for α-glucosidase inhibition assay.
Safety and Handling
This compound should be handled with care in a laboratory setting. The following GHS hazard information has been reported:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a versatile organic compound with potential for further exploration in synthetic and medicinal chemistry. This guide has summarized the currently available information on its properties, synthesis, and potential biological activities. While there are gaps in the publicly available quantitative data for this specific molecule, the provided information serves as a valuable resource for researchers. Further studies are warranted to fully characterize its physical properties and to elucidate its biological activity profile, which may open new avenues for its application in drug discovery and development.
References
Physical and chemical characteristics of "Methyl 4-formyl-3-hydroxybenzoate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Methyl 4-formyl-3-hydroxybenzoate, a versatile organic compound with potential applications in pharmaceutical and chemical synthesis. This document collates available data on its properties, spectral analysis, and synthesis, offering a valuable resource for researchers and professionals in drug development and related scientific fields.
Chemical and Physical Properties
This compound is an aromatic compound containing carboxylate, hydroxyl, and aldehyde functional groups. These features contribute to its unique chemical reactivity and potential for further synthetic modifications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₄ | --INVALID-LINK-- |
| Molecular Weight | 180.16 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 24589-98-8 | --INVALID-LINK-- |
| Appearance | White solid | [1] |
| Melting Point | 80-84 °C (for isomer Methyl 3-formyl-4-hydroxybenzoate) | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| SMILES | COC(=O)C1=CC(=C(C=C1)C=O)O | --INVALID-LINK-- |
| InChI Key | OMCTZIDLDSYPOA-UHFFFAOYSA-N | --INVALID-LINK-- |
Spectral Data
The structural features of this compound can be elucidated through various spectroscopic techniques.
Table 2: Spectral Data of this compound
| Technique | Data | Source(s) |
| Mass Spectrometry (MS) | Molecular ion peak [M+H]⁺ at m/z 181.04. | [1] |
| ¹H NMR | Spectral data available at ChemicalBook. | [2] |
| ¹³C NMR | Spectral data available at ChemicalBook. | [2] |
| Infrared (IR) Spectroscopy | Spectral data available at ChemicalBook. | [2] |
Experimental Protocols
Synthesis of this compound
Method 1: From 4-Formyl-3-hydroxybenzoic acid
This method involves the esterification of 4-Formyl-3-hydroxybenzoic acid using methanol in the presence of an acid catalyst.
-
Materials:
-
Procedure:
-
Dissolve 4-Formyl-3-hydroxybenzoic acid in methanol.[1]
-
Slowly add thionyl chloride to the solution.[1]
-
Stir the reaction mixture at 60 °C for 3 hours.[1]
-
Concentrate the reaction mixture under reduced pressure.[1]
-
Grind the crude product with hexane and filter to obtain this compound as a white solid.[1]
-
Method 2: From Methyl 3-hydroxybenzoate and Paraformaldehyde
This synthesis route involves the formylation of methyl 3-hydroxybenzoate.
-
Materials:
-
Procedure:
-
Under an inert gas atmosphere, add methyl 3-hydroxybenzoate to acetonitrile.[1]
-
Cool the mixture to 0 °C and slowly add anhydrous magnesium chloride in portions.[1]
-
Add triethylamine in batches at 0 °C.[1]
-
Add paraformaldehyde in batches at 0 °C.[1]
-
Raise the temperature to 80 °C and continue the reaction for 12 hours.[1]
-
Cool the reaction solution to room temperature and add ethyl acetate, followed by stirring for 30 minutes.[1]
-
Pour the reaction solution into a 3M aqueous hydrochloric acid solution and separate the layers.[1]
-
Extract the aqueous layer twice with ethyl acetate.[1]
-
Caption: Workflow for the synthesis of this compound from Methyl 3-hydroxybenzoate.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Detection: UV detection at an appropriate wavelength determined by a UV scan of the compound.
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
Caption: General workflow for the HPLC analysis of this compound.
Biological Activity and Potential Applications
Preliminary research suggests that this compound may possess antimicrobial properties and could serve as a precursor in the synthesis of α-glucosidase inhibitors.[3] α-Glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[4]
The development of new α-glucosidase inhibitors is an active area of research in drug discovery. The general mechanism of action for these inhibitors involves binding to the active site of the α-glucosidase enzyme in the small intestine, which competitively and reversibly inhibits the cleavage of complex carbohydrates into absorbable monosaccharides. This process delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.
While specific studies on the enzyme kinetics and signaling pathways directly involving this compound are limited, its structural similarity to other known inhibitors suggests it could be a valuable scaffold for the design of new therapeutic agents. Further research is needed to fully elucidate its biological activity and potential signaling pathway interactions.
Caption: Proposed mechanism of action for α-glucosidase inhibitors in managing hyperglycemia.
Conclusion
This compound is a compound with significant potential for synthetic and medicinal chemistry. This guide has summarized its known physical and chemical properties, provided detailed experimental protocols for its synthesis, and outlined a general analytical method. While its biological activities are not yet fully characterized, its potential as a precursor for α-glucosidase inhibitors warrants further investigation. This document serves as a foundational resource to facilitate future research and development involving this versatile molecule.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Methyl 4-formylbenzoate, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to Methyl 4-formyl-3-hydroxybenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-formyl-3-hydroxybenzoate, a multifunctional aromatic compound, has emerged as a pivotal starting material and intermediate in the landscape of organic synthesis. Its unique arrangement of an aldehyde, a hydroxyl group, and a methyl ester on a benzene ring offers a versatile platform for the construction of a diverse array of complex molecules. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role in the development of bioactive compounds and advanced materials.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of a building block is fundamental for its effective utilization in synthesis. The key data for this compound are summarized below.
| Property | Value |
| CAS Number | 24589-98-8 |
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | This compound |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. |
| ¹H NMR (CDCl₃) | δ (ppm) 11.1 (s, 1H, -OH), 9.9 (s, 1H, -CHO), 7.8 (d, 1H), 7.5 (s, 1H), 7.0 (d, 1H), 3.9 (s, 3H, -OCH₃) |
| ¹³C NMR | Data not available in searched literature. |
| IR Spectroscopy | Data not available in searched literature. |
| Mass Spectrometry | MS (ESI+): m/z 181.04 [M+H]⁺[1] |
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: Esterification of 4-formyl-3-hydroxybenzoic acid
A straightforward and high-yielding method involves the esterification of commercially available 4-formyl-3-hydroxybenzoic acid.
Experimental Protocol:
To a solution of 4-formyl-3-hydroxybenzoic acid (1.2 g, 7.22 mmol) in methanol (10 ml), thionyl chloride (1.054 ml, 14.45 mmol) is added slowly. The reaction mixture is then stirred at 60°C for 3 hours. After completion, the solvent is removed under reduced pressure. The crude product is triturated with hexane and filtered to afford this compound as a white solid.[1]
-
Yield: 1.3 g (100%)[1]
-
Advantages: High yield, simple procedure.
-
Disadvantages: Use of thionyl chloride requires careful handling.
Method 2: Oxidation of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate
This method involves the selective oxidation of the primary alcohol in the presence of other sensitive functional groups.
Experimental Protocol:
To a solution of methyl 3-hydroxy-4-(hydroxymethyl)benzoate (250 mg, 1.37 mmol) in 3 mL of 10% aqueous methanol is added 10% Pd/C (73 mg, 2.5 mol%), potassium carbonate (567 mg, 4.11 mmol), and sodium borohydride (5.2 mg, 0.137 mmol). The mixture is stirred under an oxygen atmosphere overnight. The reaction is then worked up to isolate the desired product.
-
Yield: Not explicitly reported for this step in the provided literature.
-
Advantages: Utilizes a milder oxidizing system.
-
Disadvantages: Requires careful control of reaction conditions to avoid over-oxidation.
Method 3: Formylation of Methyl 3-hydroxybenzoate (Duff Reaction)
The Duff reaction provides a method for the direct formylation of phenols using hexamethylenetetramine. This approach introduces the aldehyde group ortho to the hydroxyl substituent.[2][3]
General Considerations:
The Duff reaction is typically carried out in acidic conditions, often using glycerol and boric acid, at elevated temperatures. The regioselectivity is generally high for the ortho position due to the directing effect of the hydroxyl group.[2][3] While a specific protocol for the formylation of methyl 3-hydroxybenzoate to yield the desired product was not detailed in the searched literature, this method represents a viable synthetic strategy.
Key Reactions and Synthetic Utility
The reactivity of this compound is dictated by its three functional groups: the aldehyde, the phenol, and the methyl ester. This trifunctional nature allows for a wide range of chemical transformations, making it a valuable building block.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for carbon-carbon and carbon-nitrogen bond formation.
Experimental Protocol:
A solution of this compound (100 mg, 0.556 mmol) and adamantanemethylamine (96.4 mg, 0.583 mmol) in 2 mL of methanol is stirred for 30 minutes at room temperature. Sodium borohydride (37.8 mg, 1.00 mmol) is then added, and the reaction mixture is stirred for approximately 3 hours. The mixture is concentrated in vacuo and partitioned between ethyl acetate and water. The aqueous layer is extracted twice with ethyl acetate, and the combined organic phases are dried and concentrated to yield the product.
-
Application: This reaction is a key step in the synthesis of precursors for HDAC6 inhibitors and imaging agents.
This base-catalyzed condensation with a ketone or another aldehyde is a classic method for forming α,β-unsaturated carbonyl compounds, such as chalcones.
General Protocol:
To a stirred solution of this compound and a suitable acetophenone derivative in ethanol, an aqueous solution of a base (e.g., NaOH or KOH) is added dropwise at a low temperature. The reaction is typically stirred for several hours at room temperature. The product is then isolated by pouring the reaction mixture into ice-cold water and acidifying to precipitate the chalcone, which is then collected by filtration.
The Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, provides access to electron-deficient alkenes.
General Considerations:
This reaction is typically catalyzed by a weak base, such as piperidine or pyridine. The resulting products are valuable intermediates for the synthesis of various heterocyclic compounds. While a specific protocol for this compound was not found in the searched literature, this reaction is a standard transformation for aromatic aldehydes.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents.
General Considerations for Protection/Alkylation:
Standard procedures for the protection of phenols, such as conversion to a benzyl ether or a silyl ether, can be employed when the reactivity of the hydroxyl group needs to be masked during subsequent transformations. Alkylation with various electrophiles under basic conditions (e.g., using potassium carbonate and an alkyl halide in a polar aprotic solvent) is also a common strategy.
Reactions of the Ester Group
The methyl ester can undergo hydrolysis, amidation, or reduction.
The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
Experimental Protocol:
A solution of this compound (0.05 g, 0.27 mmol) and NaH₂PO₄·2H₂O (0.11 g, 0.69 mmol) in a 2:1 mixture of DMSO and water (7.5 ml) is cooled to 0°C. Sodium chlorite (0.075 g, 0.66 mmol) is then added. The reaction mixture is allowed to stir at room temperature for 12 hours. The reaction is then acidified with 1N HCl to precipitate the product.[1]
-
Application: This transformation is useful for creating di-acid building blocks for various applications, including the synthesis of monomers for polymerization.[1]
Applications in Drug Discovery and Materials Science
The versatility of this compound has led to its use in the synthesis of a range of functional molecules.
Synthesis of Bioactive Molecules
-
HDAC6 Inhibitors and Imaging Agents: This building block is a key component in the synthesis of potent and selective histone deacetylase 6 (HDAC6) inhibitors. The aldehyde group serves as a point of attachment for amine-containing fragments through reductive amination, leading to the creation of complex molecules with therapeutic and diagnostic potential.
-
PI3K Inhibitors: this compound has been utilized in the construction of benzoxazepine-based phosphoinositide 3-kinase (PI3K) inhibitors, which are a class of anticancer agents.
-
α-Glucosidase and β-Lactamase Inhibitors: The literature suggests the use of "4-Carbomethoxysalicylaldehyde" (a synonym for this compound) in the preparation of α-glucosidase inhibitors, which are relevant for the management of diabetes, and β-lactamase substrates. However, specific synthetic protocols and biological activity data for these applications were not found in the performed searches.
Materials Science
-
Metal-Organic Frameworks (MOFs): The carboxylate and hydroxyl groups of derivatives of this compound can act as ligands for metal ions, leading to the formation of highly porous and crystalline materials known as metal-organic frameworks. These materials have potential applications in gas storage, catalysis, and sensing. A reported synthesis involves the reaction of a derivative of this building block with zirconium tetrachloride to form zirconium-pentacarboxylate frameworks.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate key synthetic transformations and workflows involving this compound.
References
A Technical Guide to Methyl 4-formyl-3-hydroxybenzoate: Synthesis and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and initial physicochemical and spectroscopic characterization of Methyl 4-formyl-3-hydroxybenzoate. This document is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who require detailed information on this compound. The guide includes a summary of its chemical properties, a detailed experimental protocol for its synthesis, and a compilation of its spectroscopic data for identification and verification. Visual diagrams illustrating the synthesis workflow and characterization process are also provided to facilitate understanding.
Introduction
This compound, also known as 4-Carbomethoxysalicylaldehyde, is an organic compound with the chemical formula C₉H₈O₄.[1][2] It belongs to the class of aromatic compounds containing a benzoate, a formyl (aldehyde), and a hydroxyl group. Its structure makes it a potentially valuable building block in the synthesis of more complex molecules for pharmaceutical and materials science applications. This guide focuses on the fundamental aspects of its preparation and characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 24589-98-8 | [1][2] |
| Molecular Formula | C₉H₈O₄ | [1][2] |
| Molecular Weight | 180.16 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Carbomethoxysalicylaldehyde, 2-hydroxy-4-methoxycarbonylbenzaldehyde | [1] |
| Appearance | White solid | [3] |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through the formylation of Methyl 3-hydroxybenzoate. A common method involves the use of formaldehyde in the presence of a catalyst.
Experimental Protocol: Synthesis from Methyl 3-hydroxybenzoate
This protocol outlines a representative procedure for the synthesis of this compound.
Materials:
-
Methyl 3-hydroxybenzoate
-
Formaldehyde
-
Hexane
-
Appropriate solvent (e.g., a non-polar organic solvent)
-
Catalyst (as required by specific literature procedures)
-
Standard laboratory glassware and equipment for organic synthesis (reaction flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Reaction Setup: In a suitable reaction flask, dissolve Methyl 3-hydroxybenzoate in an appropriate solvent.
-
Addition of Reagents: Add formaldehyde to the solution. The reaction may require a catalyst and heating to proceed efficiently.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Purification: The crude product is then purified. A documented method involves grinding the crude product with hexane and filtering to yield the final product as a white solid.[3]
-
Drying and Storage: Dry the purified this compound under vacuum. Store in a cool, dry place, preferably under a nitrogen atmosphere.[2]
Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected data from these analyses are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Available | [4] |
| ¹³C NMR | Available | [4] |
| IR | Available | [4] |
| Mass Spectrometry (MS) | Molecular Ion Peak (MS/ESI+): m/z 181.04 [M+H]⁺ | [3] |
Note: Detailed peak assignments for NMR and IR spectra should be consulted from the referenced sources.
Visual Diagrams
The following diagrams illustrate the synthesis workflow and the characterization process for this compound.
Caption: Synthesis workflow for this compound.
Caption: Characterization workflow for this compound.
Biological Activity and Signaling Pathways
Based on publicly available information, there is currently limited data on the specific biological activities and signaling pathways associated with this compound. Further research is required to elucidate its potential pharmacological effects. Its structural similarity to other substituted benzoates suggests it may serve as a scaffold for developing novel bioactive compounds.
Conclusion
This technical guide provides essential information on the synthesis and characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for chemists and researchers. The availability of a straightforward synthetic route and clear characterization parameters positions this compound as a useful intermediate for further chemical exploration and drug discovery efforts.
References
Potential biological activity of "Methyl 4-formyl-3-hydroxybenzoate" derivatives
An In-depth Technical Guide on the Potential Biological Activity of Methyl 4-formyl-3-hydroxybenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile organic compound characterized by a benzoate structure bearing both a formyl (aldehyde) and a hydroxyl group. Its unique chemical architecture, featuring multiple reactive sites, makes it an attractive scaffold for the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and drug discovery. The presence of the aldehyde group allows for the formation of various derivatives, including Schiff bases, chalcones, and hydrazones, which have been widely explored for their biological activities. This technical guide provides a comprehensive overview of the potential biological activities of derivatives of this compound, with a focus on their antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutic agents.
While direct studies on a broad range of derivatives of this compound are limited, research on closely related structural analogs, particularly isomers like 4-hydroxy-5-formylbenzoic acid derivatives, provides significant insights into their potential biological activities.
Synthesis of Derivatives
The formyl group of this compound serves as a key functional handle for the synthesis of various derivatives. The general synthetic strategies for preparing Schiff bases, chalcones, and hydrazones are outlined below.
Figure 1: General synthetic pathways for derivatives of this compound.
Experimental Protocols for Synthesis
Protocol 1: General Procedure for the Synthesis of Schiff Base Derivatives [1][2]
-
Dissolve one equivalent of this compound in a suitable solvent such as ethanol or methanol.
-
Add one equivalent of the desired primary amine to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.
Protocol 2: General Procedure for the Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation) [3][4]
-
Dissolve one equivalent of this compound and one equivalent of a substituted acetophenone in ethanol.
-
Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred mixture at a low temperature (0-5 °C).
-
Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water until neutral, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Protocol 3: General Procedure for the Synthesis of Hydrazone Derivatives [5]
-
Dissolve one equivalent of this compound in ethanol or methanol.
-
Add a solution of one equivalent of a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in the same solvent.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-5 hours.
-
After cooling, the precipitated product is filtered, washed with cold ethanol, and dried.
-
Recrystallization from a suitable solvent yields the pure hydrazone.
Potential Biological Activities
Antimicrobial Activity
Derivatives of hydroxy-formylbenzoic acids, particularly esters and Schiff bases, have demonstrated notable antimicrobial properties. Studies on esters and Schiff bases of 4-hydroxy-5-formylbenzoic acid, an isomer of the title compound, have shown inhibitory activity against a range of Gram-positive bacteria and fungi.[6] The methyl ester of 4-hydroxy-5-formylbenzoic acid, in particular, exhibited significant antibacterial and antimycotic activity.[6]
Table 1: Antimicrobial Activity of 4-hydroxy-5-formylbenzoic Acid Derivatives (Isomers of this compound Derivatives) [6]
| Compound Type | Derivative | Test Organisms | Activity |
| Ester | Methyl 4-hydroxy-5-formylbenzoate | S. epidermidis, B. subtilis, B. anthracis, M. paratuberculosis (Gram+), C. albicans, A. niger, S. cerevisiae (Fungi) | Good antibacterial and antimycotic activity |
| Schiff Bases | N-aryl derivatives | S. epidermidis, B. subtilis, B. anthracis, M. paratuberculosis (Gram+) | General inhibitory activity against Gram+ bacteria |
Experimental Protocol: Agar Disc Diffusion Method [7][8]
-
Prepare a sterile nutrient agar medium and pour it into sterile Petri dishes.
-
Once solidified, inoculate the agar surface uniformly with a standardized suspension of the test microorganism.
-
Prepare sterile paper discs (6 mm in diameter) and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
A disc impregnated with the solvent alone serves as a negative control, and a standard antibiotic disc is used as a positive control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of chalcone derivatives (mini review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Biological activity of 4-hydroxy-5-formylbenzoic acid derivatives. II. Esters and Schiff bases with antimicrobial activity]. | Semantic Scholar [semanticscholar.org]
- 7. irespub.com [irespub.com]
- 8. tsijournals.com [tsijournals.com]
Methodological & Application
Application of Methyl 4-formyl-3-hydroxybenzoate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-formyl-3-hydroxybenzoate is a versatile bifunctional aromatic compound possessing hydroxyl, aldehyde, and methyl ester functionalities. Its unique structure, essentially a derivative of salicylaldehyde, makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds. The presence of the electron-withdrawing methyl ester group and the ortho-hydroxyl group to the formyl moiety influences its reactivity, enabling its participation in several classical and multicomponent reactions to form fused heterocyclic systems. These resulting heterocyclic scaffolds, such as coumarins, benzofurans, quinolines, and dihydropyrimidinones, are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key heterocyclic frameworks.
Data Presentation
The following tables summarize quantitative data for the synthesis of various heterocyclic compounds using reactions applicable to this compound. While specific data for this exact substrate is limited in publicly available literature, the presented data is based on analogous reactions with closely related salicylaldehydes or provides expected outcomes based on established synthetic methodologies.
Table 1: Synthesis of Coumarin Derivatives via Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Reaction Time | Expected Product | Anticipated Yield (%) |
| Diethyl malonate | Piperidine | Ethanol | Reflux | 4-6 h | Diethyl 2-((7-hydroxy-4-(methoxycarbonyl))coumarin-3-yl)malonate | 85-95 |
| Ethyl acetoacetate | Piperidine | Ethanol | Room Temp | 15 min - 24 h | Ethyl 2-(7-hydroxy-4-(methoxycarbonyl))coumarin-3-yl)acetate | 80-90 |
| Malononitrile | Piperidine | Ethanol | Reflux | 2-3 h | 2-((7-hydroxy-4-(methoxycarbonyl))coumarin-3-yl)malononitrile | ~90 |
Table 2: Synthesis of Benzofuran Derivatives
| Reagent | Catalyst/Conditions | Solvent | Temperature (°C) | Reaction Time | Expected Product | Anticipated Yield (%) |
| Chloroacetone | K₂CO₃ | Dry Acetone | Reflux | 10-12 h | Methyl 7-hydroxy-2-acetylbenzofuran-6-carboxylate | 70-80 |
Table 3: Synthesis of Quinolines via Friedländer Annulation
| Ketone with α-methylene | Catalyst | Solvent | Temperature (°C) | Reaction Time | Expected Product | Anticipated Yield (%) |
| Ethyl acetoacetate | p-Toluenesulfonic acid | Toluene | Reflux | 8-12 h | Ethyl 7-hydroxy-4-methylquinoline-6-carboxylate | 75-85 |
| Cyclohexanone | KOH | Ethanol | Reflux | 6-8 h | 1,2,3,4-Tetrahydroacridine-5-carboxylic acid, 6-hydroxy-, methyl ester | 70-80 |
Table 4: Synthesis of Dihydropyrimidinones via Biginelli Reaction
| β-Ketoester | Urea Source | Catalyst | Conditions | Reaction Time | Expected Product | Anticipated Yield (%) |
| Ethyl acetoacetate | Urea | HCl or Lewis Acid | Solvent-free or Ethanol | 1-4 h | Ethyl 4-(3-hydroxy-4-(methoxycarbonyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 80-95 |
| Methyl acetoacetate | Thiourea | p-TSA | Reflux | 2-5 h | Methyl 4-(3-hydroxy-4-(methoxycarbonyl)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 80-90 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 7-hydroxy-3-acetylcoumarin-6-carboxylate via Knoevenagel Condensation
This protocol describes a piperidine-catalyzed Knoevenagel condensation followed by intramolecular cyclization to yield a coumarin derivative.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol
-
Cold Ethanol (for washing)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add ethyl acetoacetate (1.1 eq) followed by a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate is expected to form.[1]
-
After completion of the reaction (typically 15 minutes to 24 hours, depending on the scale and specific conditions), filter the precipitated solid.[1]
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain pure Methyl 7-hydroxy-3-acetylcoumarin-6-carboxylate.
Expected Characterization Data (for a similar 3-acetylcoumarin):
-
¹H NMR: Signals corresponding to the aromatic protons, the acetyl methyl group, the coumarin C4-proton, and the ester methyl group.
-
¹³C NMR: Resonances for the carbonyl carbons (ester and acetyl), aromatic carbons, and the coumarin ring carbons.
-
IR (KBr, cm⁻¹): Characteristic peaks for O-H stretching (hydroxyl), C=O stretching (ester and ketone), C=C stretching (aromatic and coumarin ring), and C-O stretching.
Protocol 2: Synthesis of Methyl 7-hydroxy-2-acetylbenzofuran-6-carboxylate
This protocol outlines the synthesis of a benzofuran derivative through the reaction of a salicylaldehyde with an α-haloketone.
Materials:
-
This compound (1.0 eq)
-
Chloroacetone (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dry Acetone
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add chloroacetone (1.1 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 10-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure Methyl 7-hydroxy-2-acetylbenzofuran-6-carboxylate.
Protocol 3: Synthesis of Ethyl 7-hydroxy-2,4-dimethylquinoline-6-carboxylate via Friedländer Annulation
The Friedländer synthesis provides a straightforward method for constructing the quinoline ring system.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount, ~0.1 eq) or Potassium Hydroxide (KOH)
-
Toluene or Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene. Alternatively, a basic catalyst like KOH in ethanol can be used.[2][3]
-
Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using an acidic catalyst, neutralize the mixture with a saturated solution of sodium bicarbonate. If using a basic catalyst, neutralize with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired quinoline derivative.
Protocol 4: Synthesis of Ethyl 4-(3-hydroxy-4-(methoxycarbonyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate via Biginelli Reaction
This one-pot, three-component reaction is an efficient method for the synthesis of dihydropyrimidinones (DHPMs).[4][5]
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Hydrochloric acid (HCl) or a Lewis acid catalyst (e.g., ZnCl₂) (catalytic amount)
-
Ethanol (optional, can be run solvent-free)
Procedure:
-
In a round-bottom flask, mix this compound (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and a catalytic amount of the acid catalyst.
-
The reaction can be performed neat (solvent-free) by heating the mixture, or by refluxing in a solvent such as ethanol.
-
Heat the reaction mixture (typically 80-100 °C) for 1-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. A solid product should precipitate.
-
If the reaction was performed in a solvent, the product can be collected by filtration. If solvent-free, add a small amount of cold ethanol to the solidified mass and then filter.
-
Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure dihydropyrimidinone derivative.
Mandatory Visualizations
References
Application of Methyl 4-formyl-3-hydroxybenzoate in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-formyl-3-hydroxybenzoate is a versatile aromatic organic compound with the chemical formula C₉H₈O₄. Its structure, featuring a benzoate core substituted with hydroxyl, formyl, and methyl ester groups, makes it a valuable building block in medicinal chemistry. The presence of multiple reactive sites allows for its elaboration into a diverse array of complex molecules, including heterocyclic compounds and other scaffolds of therapeutic interest. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential therapeutic agents, particularly focusing on its role as a precursor for PI3K and HDAC6 inhibitors.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol |
| CAS Number | 24589-98-8 |
| Appearance | White to off-white crystalline powder |
| IUPAC Name | This compound |
| Synonyms | 4-Carbomethoxysalicylaldehyde, 2-hydroxy-4-methoxycarbonylbenzaldehyde |
Applications in Medicinal Chemistry
This compound serves as a key starting material in the synthesis of bioactive molecules targeting important cellular pathways implicated in cancer and neurodegenerative diseases.
Precursor for PI3K Inhibitors (Benzoxazepines)
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1][2][3] this compound has been identified as a key intermediate in the synthesis of benzoxazepine compounds that exhibit PI3K inhibitory activity.[3]
Signaling Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruits and activates PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, leading to the promotion of cell growth and proliferation.
References
Methyl 4-formyl-3-hydroxybenzoate: A Versatile Precursor for the Synthesis of Biologically Active Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-formyl-3-hydroxybenzoate is a valuable and versatile building block in organic synthesis, serving as a key precursor for a diverse range of biologically active molecules. Its unique trifunctional nature, featuring a methyl ester, a formyl group, and a hydroxyl group on a benzene ring, allows for a variety of chemical transformations to construct complex molecular architectures. These derivatives have shown significant potential in drug discovery, with applications as enzyme inhibitors and antimicrobial agents. This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive compounds derived from this compound.
I. Synthesis of Histone Deacetylase 6 (HDAC6) Inhibitors
HDAC6 is a promising therapeutic target in oncology and neurodegenerative diseases. This compound can be utilized as a starting material for the synthesis of potent and selective HDAC6 inhibitors.
Quantitative Data: HDAC6 Inhibition
| Compound ID | Target | IC50 (nM) | Selectivity vs. other HDACs | Reference |
| 8g | HDAC6 | 21 | 40-fold selective | [1] |
| 11a | HDAC6 | 0.5 | Highly selective vs. HDAC1 & HDAC8 | [2] |
| 18 | HDAC6 | 0.1 | Highly selective vs. HDAC1 & HDAC8 | [2] |
| 5b | HDAC6 | 150 | Selective vs. HDAC4 & HDAC8 | [3] |
| 5o | HDAC6 | 400 | 18-fold vs. HDAC4, 36-fold vs. HDAC8 | [3] |
Experimental Protocol: Synthesis of an Adamantane-Containing HDAC6 Inhibitor Intermediate
This protocol is adapted from methodologies described for the synthesis of HDAC6 inhibitors.
Reaction: Reductive amination of this compound with adamantanemethylamine.
Materials:
-
This compound
-
Adamantanemethylamine
-
Methanol
-
Sodium borohydride
-
Ethyl acetate
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve 100 mg (0.556 mmol) of this compound and 96.4 mg (0.583 mmol, 1.05 eq) of adamantanemethylamine in 2 mL of methanol in a round-bottom flask.
-
Stir the solution at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add 37.8 mg (1.00 mmol, 1.80 eq) of sodium borohydride to the reaction mixture in portions.
-
Continue stirring the reaction mixture for approximately 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the methanol.
-
Partition the residue between ethyl acetate and water.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Signaling Pathway Diagram: HDAC6 Inhibition
HDAC6 Inhibition Pathway
II. Synthesis of Phosphoinositide 3-kinase (PI3K) Inhibitors
The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a key target for drug development. This compound serves as a precursor for the synthesis of benzoxazepin-based PI3K inhibitors.
Quantitative Data: PI3K Inhibition
| Compound ID | Target | IC50 (µM) | Cell Line | Reference |
| 7b | PI3Kα | ~50 | - | [4] |
| 7c | PI3Kα | >500 | MCF7 | [4] |
Note: The provided references describe the synthesis of PI3K inhibitors using precursors structurally related to this compound, demonstrating the utility of this scaffold.
Experimental Protocol: Synthesis of an Imidazole Intermediate for PI3K Inhibitors
This protocol is based on the synthesis of intermediates for benzoxazepin PI3K inhibitors.
Reaction: Condensation reaction to form a substituted imidazole.
Materials:
-
This compound
-
40% aqueous solution of ethanedial (glyoxal)
-
50% aqueous ammonia
-
Methanol
-
Ethyl acetate
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, prepare a mixture of 4.8 g (27 mmol) of this compound, 11.6 g (79.93 mmol) of a 40% aqueous solution of ethanedial, and 6.8 g (399 mmol) of 50% aqueous ammonia in 50 mL of methanol.
-
Stir the mixture vigorously for at least 2 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent by rotary evaporation.
-
Partition the resulting residue between ethyl acetate and water.
-
Filter the mixture to remove any precipitates.
-
Carefully adjust the pH of the aqueous layer to 5-6 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the imidazole derivative by column chromatography.
Signaling Pathway Diagram: PI3K/Akt/mTOR Pathway Inhibition
PI3K/Akt/mTOR Signaling Pathway
III. Synthesis of Chalcones with Antioxidant Activity
Chalcones are a class of flavonoids known for their antioxidant properties. This compound can be used as the aldehydic component in the Claisen-Schmidt condensation to produce chalcones.
Quantitative Data: Antioxidant Activity of Chalcone Derivatives
| Compound ID | Assay | IC50 (µM) | Standard (IC50, µM) | Reference |
| JVF3 | DPPH | 61.4 | Ascorbic Acid (54.08) | [5] |
| JVC1 | ABTS | 85.3 | Ascorbic Acid (91.21) | [5] |
| JVC3 | ABTS | 53.76 | Ascorbic Acid (91.21) | [5] |
| JVC4 | ABTS | 50.34 | Ascorbic Acid (91.21) | [5] |
| JVC5 | ABTS | 83.15 | Ascorbic Acid (91.21) | [5] |
| JVF2 | ABTS | 89.12 | Ascorbic Acid (91.21) | [5] |
| C1 | DPPH | 40.52 µg/mL | Ascorbic Acid (31.48 µg/mL) | [6] |
| F1 | DPPH | 42.90 µg/mL | Ascorbic Acid (31.48 µg/mL) | [6] |
Experimental Protocol: Synthesis of Chalcones
Reaction: Claisen-Schmidt condensation of this compound with a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 2,4-dihydroxy acetophenone)
-
Ethanol
-
Aqueous potassium hydroxide (40%)
-
Dilute hydrochloric acid
-
Beaker
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (0.01 mol) and the substituted acetophenone (0.01 mol) in ethanol (25 mL) in a beaker.
-
Cool the mixture in an ice bath.
-
Slowly add aqueous potassium hydroxide solution (40%) dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude chalcone from ethanol to obtain the purified product.
Experimental Workflow: Synthesis and Antioxidant Evaluation of Chalcones
Chalcone Synthesis and Evaluation Workflow
IV. Synthesis of Schiff Bases with Antimicrobial Activity
Schiff bases derived from this compound and various primary amines have demonstrated potential as antimicrobial agents.
Quantitative Data: Antimicrobial Activity of Schiff Base Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 3e | S. aureus | 24-49 | [7] |
| 3c | Candida | 24 | [7] |
Note: The references indicate that Schiff bases derived from substituted aldehydes show antimicrobial activity. While not all directly start from this compound, the principle of forming active Schiff bases from this precursor is well-established.
Experimental Protocol: Synthesis of Schiff Bases
Reaction: Condensation of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., 3,3′-diaminodipropylamine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with a small amount of cold ethanol and dry.
Logical Relationship: From Precursor to Antimicrobial Action
Schiff Base Synthesis and Activity
Conclusion
This compound is a highly adaptable precursor for the synthesis of a wide array of biologically active molecules. The protocols and data presented herein demonstrate its utility in developing novel inhibitors for key therapeutic targets like HDAC6 and PI3K, as well as compounds with significant antioxidant and antimicrobial properties. Researchers in drug discovery and medicinal chemistry can leverage the reactivity of this scaffold to generate diverse chemical libraries for screening and lead optimization.
References
- 1. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway | MDPI [mdpi.com]
- 5. ijcea.org [ijcea.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Methyl 4-formyl-3-hydroxybenzoate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery, enabling the rapid synthesis of large numbers of compounds for screening and lead optimization. The choice of a suitable linker, which tethers the growing molecule to the solid support, is critical for the success of any solid-phase synthesis. An ideal linker should be stable to a wide range of reaction conditions and be cleavable under specific, mild conditions to release the final product.
This document provides detailed application notes and protocols for the proposed use of Methyl 4-formyl-3-hydroxybenzoate as a versatile linker in solid-phase organic synthesis. While direct literature precedent for this specific application is limited, its bifunctional nature—possessing a phenolic hydroxyl group for resin attachment and an aldehyde for substrate immobilization—makes it an excellent candidate for SPOS, analogous to well-established aldehyde-based linkers. The protocols outlined below are based on established methodologies for similar phenolic and aldehyde-containing linkers.
The proposed linker allows for the immobilization of primary amines via reductive amination. The resulting secondary amine on the solid support can then be further functionalized. The final product can be cleaved from the resin under mild acidic conditions, which are compatible with a wide range of functional groups.
Core Principle and Workflow
The central strategy involves immobilizing this compound onto a highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin, through its phenolic hydroxyl group. The aldehyde functionality then serves as an anchor point for the first building block, typically a primary amine, via reductive amination. Subsequent synthetic transformations can be performed on the resin-bound substrate. Finally, the synthesized molecule is cleaved from the resin using a mild acidic cocktail.
Caption: General workflow for solid-phase synthesis using the proposed this compound linker.
Experimental Protocols
Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the linker to the solid support via an ether linkage.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g loading)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Orbital shaker
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
In a separate flask, dissolve this compound (0.432 g, 2.4 mmol, 1.5 eq) in anhydrous DCM (15 mL).
-
Add the solution of the linker to the swollen resin.
-
Add DIPEA (0.84 mL, 4.8 mmol, 3.0 eq) to the resin slurry.
-
Agitate the mixture on an orbital shaker at room temperature for 4 hours.
-
To cap any unreacted chlorotrityl groups, add MeOH (1 mL) and agitate for an additional 30 minutes.
-
Drain the reaction solution and wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), MeOH (3 x 15 mL), and finally DCM (3 x 15 mL).
-
Dry the resin under high vacuum to a constant weight.
Loading Determination: The loading of the linker on the resin can be determined gravimetrically (by weight gain) or by cleaving the linker from a small amount of resin and quantifying it via UV-Vis spectrophotometry.
Protocol 2: Reductive Amination for Substrate Loading
This protocol details the attachment of a primary amine to the aldehyde group of the immobilized linker.
Materials:
-
Linker-functionalized resin from Protocol 1
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (AcOH)
-
DCM, DMF, MeOH for washing
Procedure:
-
Swell the linker-functionalized resin (0.5 g) in DMF (5 mL) for 30 minutes.
-
Drain the DMF.
-
Prepare a solution of the primary amine (5.0 eq relative to resin loading) in a 1% AcOH solution in DMF (5 mL).
-
Add the amine solution to the resin and agitate at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (5.0 eq relative to resin loading) to the reaction mixture.
-
Agitate the suspension at room temperature for 12-16 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under high vacuum.
Protocol 3: On-Resin Synthesis (Example: Acylation)
This protocol provides a general example of a subsequent synthetic step on the resin-bound substrate.
Materials:
-
Substrate-loaded resin from Protocol 2
-
Acylating agent (e.g., acetic anhydride or a carboxylic acid with a coupling agent)
-
Base (e.g., DIPEA)
-
Coupling agent (e.g., HATU, if using a carboxylic acid)
-
DMF, DCM for washing
Procedure:
-
Swell the substrate-loaded resin in DMF.
-
Prepare a solution of the acylating agent (e.g., acetic anhydride, 10 eq) and DIPEA (10 eq) in DMF.
-
Add the acylation solution to the resin and agitate for 2 hours.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
A small sample of the resin can be cleaved to check for reaction completion by LC-MS.
Protocol 4: Cleavage of the Final Product from the Resin
This protocol describes the release of the synthesized molecule from the solid support using mild acidic conditions.
Materials:
-
Product-bound resin
-
Cleavage cocktail: 1% Trifluoroacetic acid (TFA) in DCM
-
DCM for washing
-
Cold diethyl ether for precipitation
Procedure:
-
Wash the dry product-bound resin with DCM (3 x 10 mL) and dry it briefly under vacuum.
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin.
-
Agitate the suspension gently at room temperature for 30 minutes.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 5 mL).
-
Combine the filtrates.
-
Concentrate the combined filtrates under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum.
-
Purify the product as needed, typically by HPLC.
Data Presentation
The following tables present representative quantitative data for the solid-phase synthesis workflow. These values are illustrative and may vary depending on the specific substrates and reaction conditions used.
Table 1: Resin Loading and Reaction Efficiency
| Parameter | Representative Value | Method of Determination |
| Initial 2-CTC Resin Loading | 1.6 mmol/g | Manufacturer's Specification |
| Linker Loading | 0.8 - 1.2 mmol/g | Gravimetric Analysis / UV-Vis |
| Reductive Amination Yield | > 90% | Cleavage and LC-MS Analysis |
| Acylation Yield | > 95% | Cleavage and LC-MS Analysis |
Table 2: Cleavage and Product Purity
| Parameter | Representative Value | Method of Determination |
| Cleavage Time | 30 minutes | TLC / LC-MS Monitoring |
| Overall Yield (from loaded resin) | 70 - 85% | Isolated Product Mass |
| Crude Product Purity | > 80% | HPLC Analysis |
| Final Purity (after HPLC) | > 98% | HPLC Analysis |
Visualizations of Key Processes
Caption: Immobilization of the linker onto the 2-chlorotrityl chloride resin.
Caption: Key steps of substrate loading via reductive amination and final product cleavage.
Conclusion
This compound is a promising candidate for use as a versatile and acid-labile linker in solid-phase organic synthesis. The protocols provided herein, based on well-established chemical principles, offer a robust framework for its application in the synthesis of small molecule libraries. The ability to immobilize primary amines and subsequently cleave the final products under very mild conditions makes this linker strategy particularly attractive for the synthesis of delicate and complex molecular architectures. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.
Application Notes and Protocols for Catalytic Reactions Involving Methyl 4-formyl-3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for several key catalytic reactions involving Methyl 4-formyl-3-hydroxybenzoate, a versatile bifunctional molecule. This compound, featuring a reactive aldehyde and a hydroxyl group on a methyl benzoate scaffold, serves as a valuable building block in the synthesis of a wide array of complex molecules, including pharmaceutical intermediates and biologically active compounds. The following sections detail protocols for its synthesis via a palladium-catalyzed coupling reaction, and its subsequent application in reductive amination and condensation reactions.
Synthesis of this compound via a Catalytic Pathway
This compound can be synthesized from methyl 3-hydroxy-4-iodobenzoate through a two-step process that involves a palladium-catalyzed Suzuki coupling to introduce a vinyl group, followed by ozonolysis to yield the final aldehyde.[1]
Table 1: Summary of Reagents and Yields for the Synthesis of this compound
| Step | Reactants | Catalyst/Reagent | Product | Yield |
| 1 | Methyl 3-hydroxy-4-iodobenzoate, Dibutyl vinylboronate, Sodium carbonate | Dichlorobis(triphenylphosphine)palladium(II) | Methyl 3-hydroxy-4-vinylbenzoate | 68% |
| 2 | Methyl 3-hydroxy-4-vinylbenzoate | Ozone (O₃), Dimethylsulfane (DMS) | This compound | High |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of Methyl 3-hydroxy-4-vinylbenzoate [1]
This protocol describes the Suzuki coupling of methyl 3-hydroxy-4-iodobenzoate with dibutyl vinylboronate.
Materials:
-
Methyl 3-hydroxy-4-iodobenzoate (1.0 eq)
-
Dibutyl vinylboronate (1.5 eq)
-
Sodium carbonate (7.0 eq)
-
Dichlorobis(triphenylphosphine)palladium(II) (5 mol%)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Nitrogen gas (N₂)
Procedure:
-
To a solution of methyl 3-hydroxy-4-iodobenzoate (1.0 eq) in a 4:1 mixture of THF:H₂O, add dibutyl vinylboronate (1.5 eq), sodium carbonate (7.0 eq), and dichlorobis(triphenylphosphine)palladium(II) (5 mol%).
-
Purge the reaction mixture with N₂ gas for 5 minutes.
-
Reflux the mixture for 2 hours.
-
Concentrate the resulting mixture in vacuo.
-
Dilute the residue with EtOAc and wash with water and brine.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product using flash column chromatography on silica gel (Hexanes/EtOAc: 6/1) to yield methyl 3-hydroxy-4-vinylbenzoate as a pale yellow solid.
Protocol 2: Ozonolysis to this compound [1]
This protocol describes the oxidative cleavage of the vinyl group to an aldehyde.
Materials:
-
Methyl 3-hydroxy-4-vinylbenzoate (1.0 eq)
-
Dichloromethane (DCM)
-
Oxygen gas (O₂)
-
Ozone gas (O₃)
-
Dimethylsulfane (DMS) (3.0 eq)
Procedure:
-
Dissolve methyl 3-hydroxy-4-vinylbenzoate (1.0 eq) in DCM in a flask open to the air.
-
Cool the reaction mixture to -78 °C and pass a stream of O₂ gas through it for 5 minutes.
-
Bubble O₃ gas into the mixture until the color turns blue.
-
Purge the resulting solution with O₂ gas for an additional 5 minutes.
-
Treat the solution with dimethylsulfane (3.0 eq) and allow it to warm to room temperature overnight.
-
Work-up of the reaction mixture will yield this compound.
Catalytic Reductive Amination
The aldehyde functionality of this compound can be converted to an amine via catalytic reductive amination. This reaction is crucial for introducing nitrogen-containing moieties, which are prevalent in many pharmaceutical compounds. The following protocol is adapted from the reductive amination of the analogous methyl 4-formylbenzoate.[2]
Table 2: Reagents and Conditions for Reductive Amination
| Substrate | Amine Source | Reducing Agent | Catalyst/Solvent | Product |
| This compound | Ammonium acetate | Sodium cyanoborohydride | Methanol | Methyl 4-(aminomethyl)-3-hydroxybenzoate |
Experimental Protocol
Protocol 3: Reductive Amination of this compound [2]
Materials:
-
This compound (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium cyanoborohydride (1.5 eq)
-
Methanol
-
Water
-
1 M NaOH
-
Dichloromethane
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add water to the residue and basify with 1 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel using a dichloromethane/methanol gradient.
Claisen-Schmidt Condensation for Chalcone Synthesis
This compound can serve as the aldehyde component in the Claisen-Schmidt condensation to synthesize chalcones, which are precursors to flavonoids and other biologically active molecules. The following is a general protocol adapted from the reaction with methyl 4-formylbenzoate.
Table 3: Reagents for Claisen-Schmidt Condensation
| Aldehyde | Ketone | Catalyst/Base | Solvent | Product Type |
| This compound | Substituted Acetophenone | Sodium Hydroxide | Ethanol | Chalcone |
Experimental Protocol
Protocol 4: Synthesis of Chalcones via Claisen-Schmidt Condensation
Materials:
-
This compound (1.0 eq)
-
Substituted acetophenone (e.g., 2'-hydroxyacetophenone) (1.0 eq)
-
Sodium hydroxide
-
Ethanol
-
Deionized water
-
1 M Hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide in a mixture of deionized water and ethanol with stirring until a clear solution is obtained.
-
To this solution, add the substituted acetophenone and stir for 15 minutes at room temperature.
-
Add a solution of this compound in ethanol dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture to pH 5-6 with 1 M hydrochloric acid to precipitate the chalcone product.
-
Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
The crude chalcone can be further purified by recrystallization.
References
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Methyl 4-formyl-3-hydroxybenzoate
Abstract
This document outlines a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Methyl 4-formyl-3-hydroxybenzoate. The method is developed and validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and stability analysis of the compound in bulk drug substance and pharmaceutical formulations.[1][2][3]
Introduction
This compound (CAS No. 24589-98-8) is a key intermediate in the synthesis of various pharmaceutical compounds.[4][5] Its chemical structure includes a phenolic hydroxyl group, an aldehyde (formyl) group, and a methyl ester, which contribute to its reactivity and potential for degradation. Therefore, a precise, accurate, and stability-indicating analytical method is crucial for ensuring the quality and purity of this compound. This application note details the development and validation of such a method using RP-HPLC with UV detection.
Chemical Structure:
Experimental
2.1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Software: OpenLab CDS ChemStation Edition or equivalent.
-
Analytical Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (AR grade), and Purified water (Milli-Q or equivalent).
-
Reference Standard: this compound (Purity ≥97%)[7].
2.2. Chromatographic Conditions
A systematic approach was taken to optimize the chromatographic conditions to achieve a symmetrical peak shape, adequate retention, and good resolution from potential impurities and degradation products. The final optimized conditions are summarized in Table 1.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
| Diluent | Acetonitrile:Water (50:50, v/v) |
| Table 1: Optimized HPLC Chromatographic Conditions |
Protocols
3.1. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
3.2. Preparation of Sample Solutions
-
Sample Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.
-
Working Sample Solution (100 µg/mL): Pipette 2.5 mL of the Sample Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
3.3. Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][8]
-
Specificity: Specificity was demonstrated by analyzing a blank (diluent), a standard solution, and a sample solution. Additionally, forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) were conducted to ensure the peak of the active analyte was free from interference from any degradants.
-
Linearity: Linearity was assessed by preparing and analyzing five concentrations of this compound ranging from 25 to 150 µg/mL. The calibration curve was generated by plotting the peak area against the concentration.
-
Accuracy (% Recovery): Accuracy was determined by spiking a known amount of analyte into a placebo mixture at three concentration levels (80%, 100%, and 120% of the working concentration) in triplicate. The percentage recovery was then calculated.
-
Precision:
-
System Precision: Six replicate injections of the 100 µg/mL standard solution were performed.
-
Method Precision (Repeatability): Six independent sample preparations from a single homogeneous batch were analyzed.
-
Intermediate Precision: The method precision was repeated by a different analyst on a different day using a different instrument.
-
-
LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by making small, deliberate variations in chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
Results and Discussion
The developed method resulted in a sharp, symmetrical peak for this compound at a retention time of approximately 5.8 minutes. The validation results, summarized in Table 2, demonstrate that the method is suitable for its intended purpose.
| Validation Parameter | Acceptance Criteria | Result |
| System Suitability | ||
| - Tailing Factor | ≤ 2.0 | 1.15 |
| - Theoretical Plates | ≥ 2000 | 8500 |
| - %RSD of Peak Areas | ≤ 2.0% | 0.45% |
| Linearity | ||
| - Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| - Range | 25 - 150 µg/mL | Met |
| Accuracy | ||
| - % Recovery | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (%RSD) | ||
| - System Precision | ≤ 2.0% | 0.45% |
| - Method Precision | ≤ 2.0% | 0.88% |
| - Intermediate Precision | ≤ 2.0% | 1.10% |
| LOD | - | 0.5 µg/mL |
| LOQ | - | 1.5 µg/mL |
| Robustness | System suitability parameters should pass. | The method was found to be robust. |
| Table 2: Summary of Method Validation Data |
The forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with no interfering peaks at the retention time of the analyte, confirming the stability-indicating nature of the method.
Visualization of Workflow
The logical flow of the HPLC method development and validation process is illustrated below.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. US8242104B2 - Benzoxazepin P13K inhibitor compounds and methods of use - Google Patents [patents.google.com]
- 5. WO2018191360A1 - Hdac6 inhibitors and imaging agents - Google Patents [patents.google.com]
- 6. This compound | C9H8O4 | CID 14395860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Methyl 4-formyl-3-hydroxybenzoate in the Preparation of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-formyl-3-hydroxybenzoate is a versatile aromatic building block possessing hydroxyl, formyl, and methyl ester functionalities. This unique combination makes it an excellent starting material for the synthesis of a variety of fluorescent probes. The aldehyde group readily undergoes condensation reactions, most notably with primary amines to form Schiff bases. The resulting imine, in conjunction with the adjacent hydroxyl group, creates an effective chelation site for metal ions. This interaction often leads to significant changes in the photophysical properties of the molecule, forming the basis for "turn-on" or "turn-off" fluorescent sensing. These probes are instrumental in the detection and quantification of various analytes, particularly metal ions, which play critical roles in biological systems and environmental monitoring.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the preparation of Schiff base fluorescent probes for the detection of metal ions such as Aluminum (Al³⁺) and Zinc (Zn²⁺).
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
The fluorescent probes derived from this compound typically operate on the principle of Chelation-Enhanced Fluorescence (CHEF). In the free Schiff base ligand, the fluorescence is often quenched through mechanisms such as photoinduced electron transfer (PET) or efficient non-radiative decay pathways. Upon binding to a target metal ion, the ligand's conformation becomes more rigid, and the chelation process can suppress these quenching pathways. This leads to a significant enhancement of the fluorescence intensity, providing a "turn-on" signal for the detection of the analyte.[1][2]
Applications
Fluorescent probes synthesized from this compound are particularly useful for the detection of biologically and environmentally important metal ions.
-
Aluminum (Al³⁺) Detection: Aluminum is the most abundant metal in the earth's crust and has been linked to various neurological disorders. Developing sensitive and selective probes for Al³⁺ is crucial for monitoring its levels in biological and environmental samples.[3][4][5]
-
Zinc (Zn²⁺) Detection: Zinc is an essential trace element involved in numerous physiological processes. Aberrant Zn²⁺ concentrations are associated with several diseases, making its detection vital in biomedical research.[1][6][7]
Quantitative Data Summary
The following tables summarize typical photophysical and sensing properties of Schiff base fluorescent probes derived from salicylaldehyde derivatives, which are structurally analogous to probes derived from this compound.
Table 1: Photophysical Properties of Representative Schiff Base Fluorescent Probes
| Probe Precursor | Target Analyte | Excitation λ (nm) | Emission λ (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| 5-Methylsalicylaldehyde | Al³⁺ | ~370 | ~460 | ~90 | ~0.25 (in presence of Al³⁺) |
| Salicylaldehyde | Zn²⁺ | ~380 | ~475 | ~95 | ~0.30 (in presence of Zn²⁺) |
| 2-Hydroxy-1-naphthaldehyde | Al³⁺ | ~420 | ~510 | ~90 | ~0.45 (in presence of Al³⁺) |
Table 2: Sensing Performance of Representative Schiff Base Fluorescent Probes
| Probe Precursor | Target Analyte | Detection Limit (LOD) | Binding Stoichiometry (Probe:Analyte) | Response Time |
| 5-Methylsalicylaldehyde | Al³⁺ | 2.81 x 10⁻⁷ M[4] | 1:1 | < 2 minutes |
| Salicylaldehyde | Zn²⁺ | 9.53 x 10⁻⁸ M[1] | 1:1[1] | < 5 minutes |
| 2-Hydroxy-1-naphthaldehyde | Al³⁺ | 3.23 x 10⁻⁸ M[8] | 2:1[8] | < 1 minute |
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Fluorescent Probe for Al³⁺ Detection
This protocol describes a general method for the synthesis of a Schiff base fluorescent probe from this compound and a suitable amine, for example, 2-aminobenzimidazole.
Materials:
-
This compound
-
2-Aminobenzimidazole
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1 equivalent) in 20 mL of anhydrous ethanol.
-
To this solution, add 2-aminobenzimidazole (1 equivalent).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid product with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the purified Schiff base probe under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fluorescence Titration for Al³⁺ Detection
This protocol outlines the procedure for evaluating the fluorescent response of the synthesized probe towards Al³⁺.
Materials:
-
Synthesized Schiff base probe
-
Stock solution of the probe (e.g., 1 mM in DMSO)
-
Stock solution of Al(NO₃)₃ (e.g., 10 mM in deionized water)
-
Buffer solution (e.g., HEPES buffer, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a working solution of the probe (e.g., 10 µM) in a suitable solvent system (e.g., DMSO/H₂O mixture).
-
Place 3 mL of the probe solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the probe solution (excitation at the determined λₘₐₓ).
-
Incrementally add small aliquots of the Al³⁺ stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a specified time (e.g., 2 minutes).
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum as a function of the Al³⁺ concentration to generate a titration curve.
-
The detection limit can be calculated based on the 3σ/k method, where σ is the standard deviation of the blank signal and k is the slope of the linear portion of the titration curve.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of a Schiff base fluorescent probe.
Caption: Signaling pathway demonstrating the Chelation-Enhanced Fluorescence (CHEF) mechanism.
References
- 1. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc( ii ) ion detection and fluorescence emission properties of a diaminomaleonitrile-derived unsymmetrical Schiff base ligand - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03383G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cap-type Schiff base acting as a fluorescence sensor for zinc(ii) and a colorimetric sensor for iron(ii), copper(ii), and zinc(ii) in aqueous media - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. ijcrt.org [ijcrt.org]
- 8. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
Troubleshooting & Optimization
Common side products in the synthesis of "Methyl 4-formyl-3-hydroxybenzoate"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-formyl-3-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low. What are the common side products I should be looking for?
A1: Low yields in the synthesis of this compound are often attributed to the formation of several common side products. The most frequently encountered impurities include the regioisomeric ortho-formylated product, the hydrolyzed carboxylic acid, and an O-alkylated derivative. In some cases, a di-formylated product may also be observed. It is crucial to analyze your crude product by techniques such as NMR spectroscopy or LC-MS to identify the specific impurities present.
Q2: I've identified an isomeric byproduct. How can I improve the regioselectivity of the formylation?
A2: The primary isomeric byproduct is typically Methyl 2-formyl-3-hydroxybenzoate, resulting from formylation at the ortho position to the hydroxyl group. The magnesium chloride-mediated ortho-formylation is generally highly regioselective for the position activated by the hydroxyl group.[1][2] However, to further enhance selectivity, ensure that the reaction temperature is carefully controlled as specified in the protocol. Also, the slow addition of reagents can help in minimizing the formation of the undesired isomer.
Q3: My product seems to be more polar than expected, and I see a loss of the methyl ester signal in my NMR. What could be the cause?
A3: This is a strong indication of the hydrolysis of the methyl ester group, leading to the formation of 4-formyl-3-hydroxybenzoic acid. This can occur if there is residual water in your reaction mixture or during the acidic workup. To prevent this, ensure all your reagents and solvents are anhydrous. During the workup, avoid prolonged exposure to acidic conditions and consider extraction at a lower temperature.
Q4: I have an unexpected peak in my NMR that suggests the addition of a methoxymethyl group. How is this happening?
A4: The formation of a methoxymethyl (MOM) ether, specifically Methyl 3-(methoxymethoxy)benzoate, can occur, especially with longer reaction times.[1] This side product arises from the reaction of the phenolic hydroxyl group with an electrophilic species generated from paraformaldehyde and the solvent or trace methanol. To minimize the formation of this byproduct, it is important to monitor the reaction progress by TLC and avoid unnecessarily long reaction times.
Q5: How can I avoid the formation of di-formylated products?
A5: Di-formylation, leading to Methyl 2,4-diformyl-3-hydroxybenzoate, can occur if the reaction conditions are too harsh or if there is an excess of the formylating agent. To mitigate this, use the stoichiometric amounts of paraformaldehyde as recommended in the protocol. Careful control of the reaction temperature and time is also crucial.
Troubleshooting Guide: Common Side Products
| Side Product Name | Structure | Common Cause | Suggested Solution |
| 4-Formyl-3-hydroxybenzoic acid | Carboxylic acid instead of methyl ester | Hydrolysis of the methyl ester due to the presence of water in the reaction or during acidic/basic workup. | Use anhydrous solvents and reagents. Minimize the duration of the acidic workup. |
| Methyl 2-formyl-3-hydroxybenzoate | Isomer of the desired product | Lack of complete regioselectivity in the formylation reaction. While the MgCl2-mediated method is highly ortho-selective, minor amounts of the para-isomer can form.[1] | Ensure precise temperature control during the reaction. Slow addition of reagents may improve selectivity. |
| Methyl 3-(methoxymethoxy)benzoate | O-alkylation of the hydroxyl group | Prolonged reaction times, especially when synthesizing substrates with electron-withdrawing groups, can lead to the formation of MOM-ethers.[1] | Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. Avoid excessive heating. |
| Methyl 2,4-diformyl-3-hydroxybenzoate | Di-formylation of the aromatic ring | Use of excess formylating agent or harsh reaction conditions (high temperature, long reaction time). | Use the recommended stoichiometry of paraformaldehyde. Maintain careful control over reaction temperature and time. |
| Unreacted Methyl 3-hydroxybenzoate | Starting material | Incomplete reaction due to insufficient reaction time, low temperature, or impure reagents. | Ensure all reagents are pure and anhydrous. Increase reaction time or temperature as needed while monitoring for side product formation. |
Experimental Protocol: Synthesis of this compound[3]
This protocol is adapted from established literature procedures for the ortho-formylation of phenols.
Materials:
-
Methyl 3-hydroxybenzoate
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Triethylamine (Et₃N)
-
Paraformaldehyde
-
Anhydrous Acetonitrile
-
3M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3-hydroxybenzoate (1.0 eq) to anhydrous acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous magnesium chloride (3.0 eq) in portions, maintaining the temperature at 0 °C.
-
After the addition of MgCl₂, slowly add triethylamine (5.0 eq) to the reaction mixture, again ensuring the temperature remains at 0 °C.
-
Finally, add paraformaldehyde (6.0 eq) in portions at 0 °C.
-
After all reagents have been added, slowly raise the temperature to 80 °C and stir the reaction mixture for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and add ethyl acetate.
-
Pour the reaction mixture into a 3M aqueous hydrochloric acid solution and separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Visual Guides
Reaction Pathway and Side Product Formation
Caption: Main reaction pathway for the synthesis of this compound and the formation of common side products.
Troubleshooting Workflow
Caption: A troubleshooting workflow for identifying and addressing common side product issues in the synthesis.
References
Optimizing reaction conditions for the formylation of substituted phenols
Welcome to the technical support center for the formylation of substituted phenols. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why does the formylation of a substituted phenol yield a mixture of ortho and para isomers?
A1: The hydroxyl group of a phenol is an activating, ortho-, para- directing group in electrophilic aromatic substitution.[1] This means the incoming electrophile (the formylating agent) is directed to the positions ortho and para to the hydroxyl group. The final ratio of these isomers is influenced by the specific formylation method, the nature and position of other substituents on the aromatic ring, and the reaction conditions.[1]
Q2: How can I selectively synthesize the ortho-formylated phenol?
A2: Several methods are known to favor the formation of the ortho isomer:
-
Duff Reaction: This reaction, which uses hexamethylenetetramine (HMTA), typically shows a strong preference for ortho-formylation.[1][2] This selectivity is attributed to a mechanism involving a hydrogen bond between the phenolic proton and the formylating agent.[1][3]
-
Reimer-Tiemann Reaction: This reaction generally yields the ortho product as the major isomer.[1][4][5] The selectivity is believed to arise from the interaction between the electron-rich phenoxide and the electrophilic dichlorocarbene.[1][4]
-
Magnesium-Mediated Formylation: Using magnesium chloride and paraformaldehyde is reported to be highly selective for ortho-formylation, often resulting in the exclusive formation of the ortho isomer.[1][6]
Q3: What strategies can be employed to favor the synthesis of the para-formylated phenol?
A3: While many methods favor ortho formylation, the following approaches can increase the yield of the para isomer:
-
Steric Hindrance: If the ortho positions of the phenol are blocked by bulky substituents, formylation will preferentially occur at the less hindered para position.[1]
-
Reimer-Tiemann Reaction with Additives: The addition of cyclodextrins to the Reimer-Tiemann reaction can significantly increase the proportion of the para-formylated product.[1] The cyclodextrin is thought to encapsulate the phenol, sterically hindering the ortho positions and leaving the para position more accessible.[1]
Q4: What are the key differences between the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions for phenol formylation?
A4: These common formylation reactions differ in their reagents, reaction conditions, and often, their regioselectivity.
| Feature | Vilsmeier-Haack Reaction | Reimer-Tiemann Reaction | Duff Reaction |
| Formylating Agent | Vilsmeier reagent (from DMF and POCl₃ or SOCl₂)[4][7][8][9] | Dichlorocarbene (from chloroform and a strong base)[4][5][10] | Hexamethylenetetramine (HMTA) in an acidic medium[2][4] |
| Typical Substrates | Electron-rich aromatic compounds[4][11] | Phenols and other hydroxy-aromatic compounds[4][10] | Highly activated substrates like phenols[2][4] |
| Reaction Conditions | Generally mild[4] | Strong base, often in a biphasic system[5][10] | Acidic medium, often at elevated temperatures[1] |
| Primary Regioselectivity | Varies with substrate and conditions | Primarily ortho-formylation[1][4][10] | Primarily ortho-formylation[1][2] |
| Common Issues | Can be difficult with deactivated rings | Low yields, formation of byproducts[5][12] | Often low to moderate yields[4] |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formylation of substituted phenols.
Issue 1: Low or No Yield of the Desired Formylated Product
| Possible Cause | Suggested Solution |
| Low Reactivity of the Phenol Substrate | Phenols with electron-withdrawing groups can be less reactive. Consider using a more powerful formylation method or harsher reaction conditions (e.g., higher temperature, longer reaction time). The magnesium-mediated method is effective for some phenols with electron-attracting groups.[13] |
| Decomposition of Reagents or Intermediates | Ensure all reagents are pure and dry, as moisture can deactivate the formylating agents. For the Vilsmeier-Haack reaction, prepare the Vilsmeier reagent fresh. For the Reimer-Tiemann reaction, the dichlorocarbene intermediate is highly reactive and can be consumed in side reactions.[5] |
| Inadequate Reaction Conditions | Optimize reaction temperature, time, and solvent. For biphasic reactions like the Reimer-Tiemann, ensure efficient mixing or use a phase-transfer catalyst to facilitate the reaction between the organic and aqueous phases.[5][10] |
| Improper Work-up Procedure | Ensure the work-up procedure effectively hydrolyzes the reaction intermediate to the aldehyde. For the Vilsmeier-Haack and Duff reactions, this typically involves treatment with aqueous acid or base.[1] |
Issue 2: Poor Regioselectivity (Undesired Isomer Ratio)
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring the Undesired Isomer | To favor ortho products, consider the Duff or magnesium-mediated methods.[1] To increase the yield of the para isomer in the Reimer-Tiemann reaction, add cyclodextrins.[1] |
| Steric Effects of Substituents | If a bulky substituent is present at an ortho position, formylation will likely be directed to the para position. If the para position is blocked, formylation will occur at the available ortho position. |
| Reaction Method is Not Optimal for Desired Selectivity | The choice of formylation method is critical for regioselectivity. If one method provides a poor isomer ratio, consider switching to an alternative. For example, the Duff reaction is often more selective for the ortho position than the Vilsmeier-Haack reaction for certain phenols.[1][3] |
Issue 3: Formation of Byproducts
| Possible Cause | Suggested Solution |
| Multiple Formylations | Highly activated phenols may undergo diformylation. Use milder reaction conditions, such as lower temperatures or shorter reaction times, to minimize this.[1] |
| Formation of Resins or Polymeric Material | This can occur, particularly with formaldehyde-based methods, if reaction conditions are too harsh. Optimize the temperature and reaction time. |
| Side Reactions of Intermediates | In the Reimer-Tiemann reaction, the dichlorocarbene can react with other functional groups.[14] Ensure the substrate is compatible with the reaction conditions. In some cases, abnormal Reimer-Tiemann products can form.[5] |
| Starting Material Impurities | Ensure the starting phenol is pure, as impurities may lead to the formation of unexpected byproducts.[1] |
Experimental Protocols
Magnesium-Mediated ortho-Formylation of Phenols [1][6]
-
Preparation of Magnesium Phenoxide: To a solution of magnesium methoxide in methanol, add the substituted phenol. The methanol is then removed by distillation to yield the magnesium bis(phenoxide).
-
Formylation: Add paraformaldehyde to the magnesium bis(phenoxide). Heat the mixture to induce formylation. The reaction is typically monitored by TLC and is often complete within a few hours.
-
Work-up: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by chromatography or recrystallization.
Vilsmeier-Haack Reaction [1][4]
-
Formation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF).[1][4]
-
Formylation: Add the substituted phenol (often dissolved in a suitable solvent) to the freshly prepared Vilsmeier reagent. The reaction temperature and time will depend on the reactivity of the phenol.
-
Hydrolysis: Pour the reaction mixture into ice-cold water or a basic aqueous solution (e.g., sodium acetate) to hydrolyze the iminium salt intermediate.[1]
-
Work-up: Extract the product with an organic solvent. The organic phase is then washed, dried, and concentrated to yield the crude aldehyde, which can be further purified.[1]
Duff Reaction [1]
-
Reaction Setup: In a suitable flask, combine the substituted phenol and hexamethylenetetramine (hexamine). Add an acidic medium, such as glacial acetic acid or a mixture of acetic and trifluoroacetic acid.
-
Reaction: Heat the reaction mixture, typically between 100-150°C, for several hours.
-
Hydrolysis: Cool the reaction mixture and add an aqueous acid (e.g., H₂SO₄) to hydrolyze the intermediate imine. The mixture is then heated to complete the hydrolysis.
-
Work-up: Extract the product with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The product can then be purified by chromatography or recrystallization.[1]
Visualizations
Caption: A generalized experimental workflow for the formylation of substituted phenols.
Caption: Simplified mechanism of the Reimer-Tiemann reaction.
Caption: Overview of the Vilsmeier-Haack reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. brainly.in [brainly.in]
- 8. ajrconline.org [ajrconline.org]
- 9. Formylation - Wikipedia [en.wikipedia.org]
- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. lscollege.ac.in [lscollege.ac.in]
Purification challenges of "Methyl 4-formyl-3-hydroxybenzoate" and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Methyl 4-formyl-3-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities depend on the synthetic route but often include:
-
Unreacted starting materials: Such as methyl 3-hydroxybenzoate.
-
Oxidation product: The corresponding carboxylic acid, 4-formyl-3-hydroxybenzoic acid, is a common impurity formed by the oxidation of the aldehyde group.[1]
-
Byproducts from synthesis: Depending on the specific reagents and reaction conditions used.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification methods for this compound are column chromatography and recrystallization. For removal of acidic impurities, an acid-base extraction can be employed.[1]
Q3: What is a recommended solvent system for the column chromatography of this compound?
A3: A common mobile phase for the silica gel column chromatography of this compound is a mixture of hexanes and ethyl acetate. A starting ratio of 6:1 (Hexanes:Ethyl Acetate) has been shown to be effective.[2] Given the presence of the hydroxyl group, which increases polarity compared to methyl 4-formylbenzoate, adjusting the polarity by increasing the proportion of ethyl acetate may be necessary depending on the impurity profile. For methyl 4-formylbenzoate, a 4:1 hexanes:ethyl acetate mixture is a good starting point.[3]
Q4: Is it possible to purify this compound by recrystallization?
A4: Yes, recrystallization is a viable method for purifying solid organic compounds like this compound.[4] The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at lower temperatures.[4]
Q5: How should I store purified this compound to prevent degradation?
A5: To prevent oxidation of the aldehyde group, the purified compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at a low temperature and protected from light.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | Incorrect mobile phase polarity. | Adjust the mobile phase composition. For better separation of less polar impurities, decrease the proportion of ethyl acetate. For more polar impurities, a gradual increase in ethyl acetate may be required. |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, change the hexanes:ethyl acetate ratio from 6:1 to 4:1 or even 2:1. |
| Product elutes too quickly with the solvent front | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of hexanes. |
| Tailing of spots on TLC/column | The compound may be interacting with acidic sites on the silica gel. | Add a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) to the mobile phase. Alternatively, use neutral alumina as the stationary phase. |
| Product appears to be degrading on the column | The compound is sensitive to the acidic nature of silica gel. | Minimize the time the compound spends on the column by using flash chromatography. Using a less acidic stationary phase like neutral alumina can also be beneficial. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent or incorrect solvent choice. | Add more solvent in small portions while heating. If the compound still does not dissolve, a different solvent or a co-solvent system may be necessary. For a compound with a phenolic hydroxyl group and an ester, solvents like methanol/water or dichloromethane/heptane could be good starting points.[4] |
| No crystals form upon cooling | The solution is not supersaturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization. |
| Oiling out instead of crystallization | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Ensure the cooling process is slow. |
| Low recovery of purified product | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals during filtration. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
-
Preparation of the Mobile Phase: Prepare a 6:1 (v/v) mixture of hexanes and ethyl acetate.[2] Degas the solvent mixture if necessary.
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the mobile phase.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Allow the silica gel to settle, and then add a thin layer of sand on top of the silica bed.[3]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for larger quantities or less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[3]
-
-
Elution:
-
Carefully add the mobile phase to the column without disturbing the top layer of sand.
-
Apply gentle positive pressure to begin the elution process.
-
Collect the eluent in fractions.
-
-
Fraction Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using the same mobile phase.
-
Visualize the spots under a UV lamp (254 nm).
-
Combine the fractions that contain the pure product.
-
-
Isolation of Purified Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization (General Procedure)
This is a general procedure that needs to be adapted with an appropriate solvent system for this compound. Potential solvent systems to screen include methanol/water, ethanol/water, or dichloromethane/heptane.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen primary solvent (e.g., methanol or dichloromethane).
-
Gently heat the mixture while stirring until the solid is completely dissolved.[4]
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[4]
-
Inducing Crystallization:
-
Remove the flask from the heat.
-
If using a co-solvent system (e.g., methanol/water), add the second solvent (water) dropwise until the solution becomes persistently turbid. If too much precipitate forms, add a few drops of the primary solvent to redissolve it.[4]
-
-
Cooling and Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of the cold recrystallization solvent.[4]
-
-
Drying: Dry the purified product under vacuum to remove any residual solvent.[4]
Data Presentation
Table 1: Column Chromatography Parameters for Substituted Methyl Formylbenzoates
| Parameter | Methyl 4-formylbenzoate | This compound |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh)[3] | Silica Gel |
| Typical Mobile Phase | Hexanes:Ethyl Acetate (4:1)[3] | Hexanes:Ethyl Acetate (6:1)[2] |
| Detection Method | UV lamp (254 nm)[3] | UV lamp (254 nm) |
Mandatory Visualization
Below is a troubleshooting workflow for the purification of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
Troubleshooting low yields in the synthesis of substituted benzaldehydes
Welcome to the technical support center for the synthesis of substituted benzaldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide detailed experimental guidance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of substituted benzaldehydes, offering potential causes and actionable solutions in a question-and-answer format.
General Issues
Q1: My formylation reaction is resulting in a very low yield or no product at all. What are the general factors I should investigate?
Low yields in formylation reactions can often be attributed to a few common culprits. A systematic check of the following factors is recommended:
-
Reagent Quality: Ensure all reagents, especially the formylating agent and any catalysts, are pure and have been stored correctly. For instance, many organolithium reagents degrade over time, and their exact molarity should be determined by titration before use.[1] DMF, a common solvent and reagent, can decompose to dimethylamine, which can interfere with the Vilsmeier-Haack reaction.[2]
-
Moisture and Air Sensitivity: Many formylation reagents are highly sensitive to moisture and atmospheric oxygen.[1] Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using techniques like a Schlenk line or a glovebox.[1][3] Solvents should be anhydrous and degassed.
-
Reaction Temperature: Temperature control is critical. Many reactions, particularly those involving organolithium reagents, require cryogenic temperatures (e.g., -78 °C) to minimize side reactions and reagent decomposition.[1] For other reactions, like the Duff or Reimer-Tiemann reaction, heating is necessary to initiate the process.[4][5][6][7]
-
Stoichiometry and Order of Addition: The molar ratios of reactants and the order in which they are added can significantly influence the outcome. Carefully check the stoichiometry and consider if a slow, dropwise addition of a reagent is required.[1]
Q2: I am observing the formation of multiple products, leading to a low yield of the desired substituted benzaldehyde. What are common side reactions?
The formation of side products is a frequent cause of low yields. Common side reactions include:
-
Di-formylation or Poly-formylation: If the aromatic substrate has multiple activated positions, di- or even tri-formylation can occur, reducing the yield of the mono-substituted product. This can sometimes be mitigated by adjusting the stoichiometry of the formylating agent.
-
Polymerization/Resin Formation: Phenolic substrates, in particular, are prone to polymerization under harsh acidic or basic conditions. This can be minimized by carefully controlling the temperature and reaction time.
-
Competing Reactions: Depending on the functional groups present on your substrate, other reactions can compete with the desired formylation. For example, in the presence of a hydroxyl group, O-formylation might compete with C-formylation.
Vilsmeier-Haack Reaction
Q3: My Vilsmeier-Haack reaction is failing or giving a low yield. What specific issues should I look for?
The Vilsmeier-Haack reaction is a powerful formylation method for electron-rich arenes, but its success hinges on several factors:
-
Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ to form the Vilsmeier reagent is crucial. If this step is inefficient, the overall yield will be low. Ensure both reagents are of high quality and the reaction is performed at the correct temperature (typically 0 °C).[8][9] Precipitation during the addition of POCl₃ to DMF can occur; vigorous stirring is necessary to maintain a homogenous mixture.[10]
-
Substrate Reactivity: The Vilsmeier reagent is a relatively weak electrophile, so this reaction works best with electron-rich aromatic or heteroaromatic compounds.[11][12][13] If your substrate is deactivated by electron-withdrawing groups, the reaction may not proceed efficiently.
-
Hydrolysis Step: The final step of the reaction is the hydrolysis of the iminium salt intermediate to the aldehyde. Incomplete hydrolysis will result in a low yield of the final product. Ensure proper quenching with water or a basic solution.[8]
Duff Reaction
Q4: I am struggling to get a good yield with the Duff reaction for the ortho-formylation of a phenol. What are the key parameters to optimize?
The Duff reaction, which uses hexamethylenetetramine (HMTA) to formylate phenols, is known for often providing modest yields.[6] Here are some points to consider for optimization:
-
Reaction Medium: The reaction is typically carried out in an acidic medium, such as acetic acid or trifluoroacetic acid, and often with glycerol as a solvent at high temperatures (150-160 °C).[6][7] The choice of acid and solvent can significantly impact the yield.
-
Stoichiometry: The ratio of the phenol to HMTA can be adjusted to optimize the yield and minimize the formation of byproducts.
-
Hydrolysis: The final hydrolysis step is critical for liberating the aldehyde. This is typically achieved by adding aqueous acid and heating.[14]
-
Substrate Suitability: The Duff reaction is most effective for electron-rich phenols. The presence of strong electron-withdrawing groups on the aromatic ring can hinder the reaction.[6]
Gattermann-Koch Reaction
Q5: The Gattermann-Koch reaction is giving me a poor yield of my desired benzaldehyde. What could be the problem?
The Gattermann-Koch reaction, which uses carbon monoxide and HCl in the presence of a Lewis acid catalyst, can be challenging to perform. Key factors affecting the yield include:
-
Catalyst System: Anhydrous aluminum chloride (AlCl₃) is the most common Lewis acid catalyst, often with a co-catalyst like cuprous chloride (CuCl).[15][16][17] The purity and activity of the catalyst are paramount. The presence of a co-catalyst can sometimes allow the reaction to proceed at atmospheric pressure.[18]
-
Reaction Conditions: The reaction is typically carried out under pressure and requires careful control of temperature.[15] Since carbon monoxide is a toxic gas, all manipulations must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Substrate Limitations: This reaction is generally not suitable for phenols, phenol ethers, or aromatic rings with strong deactivating groups.[15][19]
Reimer-Tiemann Reaction
Q6: My Reimer-Tiemann reaction is producing a mixture of ortho and para isomers with a low overall yield. How can I improve the selectivity and yield?
The Reimer-Tiemann reaction, which uses chloroform and a strong base to formylate phenols, often gives a mixture of isomers and can have variable yields.[4][20] Here's how to address these issues:
-
Reaction Conditions: The reaction is typically carried out in a biphasic system (an aqueous hydroxide solution and an organic phase with chloroform).[4][21] Vigorous stirring or the use of a phase-transfer catalyst is essential to ensure the reagents come into contact.[4][5][21] The reaction is often initiated by heating but can become highly exothermic, so careful temperature control is necessary.[4][5][21]
-
Regioselectivity: While ortho-formylation is generally favored, the ortho/para ratio can be influenced by the reaction conditions and the presence of substituents on the phenol.[20] In some cases, blocking one of the ortho positions can lead to selective para-formylation.[22]
-
Side Reactions: The dichlorocarbene intermediate is highly reactive and can react with other functional groups, such as alkenes and amines, leading to undesired byproducts.[4][23]
Organolithium-Mediated Formylation
Q7: I am attempting a formylation via an organolithium intermediate, but the yield is very low. What are the critical parameters for this type of reaction?
Formylation using organolithium reagents involves the generation of a lithiated arene followed by reaction with a formylating agent like DMF. This method is powerful but requires stringent reaction conditions:
-
Formation of the Organolithium Reagent: This is the most critical step. It requires an absolutely anhydrous and inert atmosphere.[1][3] The choice of the lithiating agent (e.g., n-BuLi, s-BuLi, t-BuLi) and the reaction temperature are crucial for successful lithiation without side reactions.
-
Quenching with Electrophile: The reaction of the organolithium species with the formylating agent (e.g., DMF) must be carefully controlled, typically at low temperatures, to avoid undesired side reactions.
-
Substrate Compatibility: The strong basicity of organolithium reagents means they are not compatible with acidic functional groups on the substrate. These groups must be protected before attempting the lithiation.
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing the synthesis of substituted benzaldehydes.
Table 1: Vilsmeier-Haack Reaction Parameters
| Parameter | Recommended Condition | Expected Yield Range | Reference |
| Substrate | Electron-rich aromatics/heterocycles | 60-90% | [11][12] |
| Formylating Agent | DMF/POCl₃ | - | [9][11] |
| Stoichiometry (Substrate:DMF:POCl₃) | 1 : 3 : 1.1 (typical) | Varies with substrate | [9] |
| Temperature | 0 °C to 90 °C | Varies with substrate | [9][12] |
| Reaction Time | 1 - 12 hours | Varies with substrate | [9][11] |
Table 2: Duff Reaction Parameters
| Parameter | Recommended Condition | Expected Yield Range | Reference |
| Substrate | Phenols | 20-50% | [6] |
| Formylating Agent | Hexamethylenetetramine (HMTA) | - | [6] |
| Solvent/Acid | Glycerol/Boric Acid, Acetic Acid, TFA | Varies with conditions | [6][7][14] |
| Temperature | 85-160 °C | Varies with substrate | [6][7] |
| Reaction Time | 2 - 12 hours | Varies with substrate | [7][14] |
Table 3: Reimer-Tiemann Reaction Parameters
| Parameter | Recommended Condition | Expected Yield Range | Reference |
| Substrate | Phenols | 30-70% | [4][20] |
| Reagents | Chloroform, Strong Base (e.g., NaOH) | - | [21][24] |
| Solvent System | Biphasic (aqueous/organic) | - | [4][21] |
| Temperature | 60-70 °C | Varies with substrate | [22][24] |
| Reaction Time | 1 - 4 hours | Varies with substrate | [22][24] |
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for key formylation reactions.
Protocol 1: Vilsmeier-Haack Formylation of an Electron-Rich Arene
Materials:
-
Electron-rich aromatic substrate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Dichloromethane (DCM) or other suitable organic solvent, anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, heating mantle
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous DMF (3 equivalents) under an inert atmosphere (argon or nitrogen). Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring over 30 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes.
-
Reaction with Substrate: Dissolve the electron-rich aromatic substrate (1 equivalent) in a minimal amount of anhydrous DCM or DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to an appropriate temperature (e.g., 60-90 °C) for several hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate or a dilute NaOH solution until the pH is neutral or slightly basic.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Duff Reaction for Ortho-Formylation of a Phenol
Materials:
-
Phenolic substrate
-
Hexamethylenetetramine (HMTA)
-
Glycerol (anhydrous)
-
Boric acid
-
Sulfuric acid (dilute)
-
Diethyl ether or other suitable organic solvent
-
Round-bottom flask, condenser, heating mantle, steam distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the phenolic substrate (1 equivalent), HMTA (1.5 equivalents), anhydrous glycerol, and a catalytic amount of boric acid.
-
Heating: Heat the mixture to 150-160 °C with stirring for 2-3 hours.
-
Hydrolysis: Cool the reaction mixture and then add dilute sulfuric acid. Heat the mixture again to hydrolyze the intermediate.
-
Purification: The product is often purified by steam distillation directly from the reaction mixture. The distillate is then extracted with an organic solvent like diethyl ether.
-
Work-up: The organic extracts are combined, washed with water, dried over an anhydrous drying agent, and the solvent is removed to yield the crude product.
-
Further purification can be achieved by column chromatography or recrystallization.
Visualized Workflows and Logic
The following diagrams illustrate key decision-making processes and experimental workflows in the synthesis of substituted benzaldehydes.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 6. grokipedia.com [grokipedia.com]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. benchchem.com [benchchem.com]
- 15. testbook.com [testbook.com]
- 16. kvmwai.edu.in [kvmwai.edu.in]
- 17. scienceinfo.com [scienceinfo.com]
- 18. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 19. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 20. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 21. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 22. jk-sci.com [jk-sci.com]
- 23. lscollege.ac.in [lscollege.ac.in]
- 24. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Protecting group strategies for the synthesis of "Methyl 4-formyl-3-hydroxybenzoate"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding protecting group strategies for the synthesis of Methyl 4-formyl-3-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: Why are protecting groups necessary for the synthesis or subsequent modification of this compound?
A1: The structure of this compound contains three potentially reactive functional groups: a phenolic hydroxyl (-OH), a formyl (-CHO), and a methyl ester (-COOCH₃). The phenolic hydroxyl is acidic and nucleophilic, while the formyl group is susceptible to oxidation, reduction, and nucleophilic attack. Many synthetic transformations would be compromised by side reactions involving these groups. Protecting groups temporarily mask the reactive hydroxyl or formyl group, allowing for selective reactions to be performed on other parts of the molecule.[1][2][3]
Q2: Which functional group is the primary candidate for protection in this molecule?
A2: The phenolic hydroxyl group is the most common site for protection. Its acidic proton can interfere with base-catalyzed reactions, and the phenoxide is a potent nucleophile. Protecting the hydroxyl group prevents these unwanted reactions and enhances solubility in organic solvents.
Q3: What are the most suitable protecting groups for the phenolic hydroxyl group in this context?
A3: The choice depends on the planned subsequent reaction conditions. The most common choices are:
-
Methoxymethyl (MOM) ether: Easy to introduce and stable under a variety of non-acidic conditions.[4][5] It is particularly useful when strong bases are required in subsequent steps.
-
Benzyl (Bn) ether: Highly stable to a wide range of acidic and basic conditions, making it very robust.[6][7] It is often removed under neutral conditions via catalytic hydrogenolysis.
Q4: What is an "orthogonal protection" strategy and why might it be relevant?
A4: An orthogonal protection strategy involves using multiple protecting groups in a single molecule that can be removed under distinct conditions without affecting the others.[1][2][3][8] For example, if you needed to perform a reaction sensitive to the conditions used for benzyl ether deprotection (e.g., a molecule with a reducible double bond), you could protect the phenol as a MOM ether (acid-labile) and another functional group with a base-labile group. This allows for selective deprotection at different stages of a complex synthesis.
Q5: My final product is impure. What are some common contaminants?
A5: Impurities often stem from the synthetic route. Common issues include unreacted starting materials or byproducts from side reactions. For instance, if starting from 4-formyl-3-hydroxybenzoic acid, incomplete esterification can leave acidic impurities.[9] A depressed melting point is a strong indicator of impurities. Analytical techniques like HPLC or NMR are recommended for identification.[9]
Troubleshooting Guides
Problem 1: Low Yield During Protection of the Hydroxyl Group
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Ensure starting materials are pure and dry. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm completion. Consider increasing reaction time or temperature moderately. |
| Side Reaction with Aldehyde | The formyl group can be sensitive to the reaction conditions. If using a strong base for deprotonation of the phenol, consider milder bases like K₂CO₃ or Cs₂CO₃. |
| Improper Reagent Stoichiometry | Ensure the correct molar equivalents of the protecting group reagent (e.g., MOM-Cl, BnBr) and the base are used. An excess of base can sometimes lead to side reactions. |
Problem 2: Difficulty Removing the Protecting Group (Deprotection)
| Possible Cause | Troubleshooting Steps |
| Ineffective Deprotection Conditions | The chosen deprotection method may not be suitable for the specific substrate. For stubborn MOM ethers, consider alternative reagents like silica-supported sodium hydrogen sulfate or CBr₄/PPh₃.[4][10][11] For benzyl ethers, ensure the hydrogenation catalyst (e.g., Pd/C) is active and not poisoned. |
| Protecting Group is Too Stable | The protecting group is robust to the applied conditions. Switch to a more aggressive, yet compatible, deprotection method. For example, some benzyl ethers that are resistant to standard hydrogenolysis might be cleaved oxidatively with DDQ.[6] |
| Decomposition of the Molecule | The aldehyde or ester functionalities may be sensitive to the deprotection conditions (e.g., strong acid for MOM removal). Use milder, chemoselective methods. Many modern protocols for MOM deprotection operate under neutral or near-neutral conditions.[4][10][11] |
Problem 3: Unwanted Removal of the Protecting Group During a Subsequent Step
| Possible Cause | Troubleshooting Steps |
| Protecting Group Lability | The protecting group is not stable under the conditions of the subsequent reaction. For example, a MOM group will likely be cleaved during an acidic workup. |
| Incorrect Choice of Protecting Group | Select a more robust protecting group that is compatible with the planned synthetic route. A benzyl ether is generally more stable to acidic and basic conditions than a MOM ether.[7] This is a key consideration in planning an orthogonal strategy.[1] |
Quantitative Data on Deprotection Methods
The following tables summarize conditions for the removal of common phenolic protecting groups, which are applicable to the protected intermediate of this compound.
Table 1: Selected Deprotection Conditions for Phenolic Methoxymethyl (MOM) Ethers
| Reagent/Catalyst | Solvent | Temperature | Time | Typical Yield | Reference |
| CBr₄ / PPh₃ (catalytic) | 1,2-Dichloroethane | 40 °C | Varies | High (>90%) | [4] |
| NaHSO₄-SiO₂ | Dichloromethane | Room Temp | 1-2 h | Excellent (>95%) | [10][11] |
| Bismuth Trichloride (30 mol%) | Acetonitrile/Water | 50 °C | Varies | Good to Excellent | [5] |
| Wells-Dawson Heteropolyacid | Varies | Varies | < 1 h | High to Quantitative | [12] |
Table 2: Selected Deprotection Conditions for Phenolic Benzyl (Bn) Ethers
| Reagent/Catalyst | Solvent | Conditions | Typical Yield | Reference |
| H₂ (1 atm), Pd/C | Methanol or Ethanol | Room Temp | Varies | High |
| NiCl₂·6H₂O, NaBH₄ | Methanol | Room Temp | Varies | High |
| DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone) | MeCN/H₂O | Photoirradiation (UV) | Good | [6] |
| Eosin Y (1 mol%), O₂ | Acetonitrile | Visible Light | 8-12 h | High (81-87%) |
Experimental Protocols
Protocol 1: Protection of Phenol as a Methoxymethyl (MOM) Ether
-
Dissolve the phenolic starting material (1.0 eq) in a suitable anhydrous solvent (e.g., acetone, DMF).
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃, 3.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add methoxymethyl chloride (MOM-Cl, 1.5 eq) dropwise to the mixture.
-
Allow the reaction to stir at room temperature (or gentle heat, e.g., 50 °C) until completion, as monitored by TLC.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Protection of Phenol as a Benzyl (Bn) Ether
-
Dissolve the phenolic starting material (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, acetone).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Add benzyl bromide (BnBr, 1.2 eq) to the mixture.
-
Heat the reaction mixture (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 3: Chemoselective Deprotection of a Phenolic MOM Ether using NaHSO₄-SiO₂
-
Prepare the catalyst: Grind a mixture of NaHSO₄·H₂O and silica gel (in a 1:1 weight ratio) until it becomes a fine, free-flowing powder. Heat at 120 °C for 4 hours and cool in a desiccator.
-
Dissolve the MOM-protected phenol (1.0 eq) in dichloromethane (DCM).
-
Add the prepared NaHSO₄-SiO₂ catalyst (e.g., 0.5 g per 1 mmol of substrate).
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.[10][11]
-
Upon completion, filter off the catalyst and wash it with DCM.
-
Concentrate the filtrate to obtain the deprotected phenol, which is often pure enough for subsequent steps.[10]
Protocol 4: Deprotection of a Benzyl (Bn) Ether by Catalytic Hydrogenolysis
-
Dissolve the benzyl-protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.[7]
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10% by weight of the substrate).
-
Flush the reaction flask with hydrogen gas (H₂) from a balloon or a hydrogenator.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC. The reaction can take from 1 hour to overnight.
-
Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Visualizations
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. jocpr.com [jocpr.com]
- 3. biosynth.com [biosynth.com]
- 4. tandfonline.com [tandfonline.com]
- 5. General mild method for cleavage of methoxymethyl ethers using bismuth trichoride [morressier.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. benchchem.com [benchchem.com]
- 10. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]
Deprotection methods for phenolic and aldehyde groups in complex molecules
Welcome to the technical support center for the deprotection of phenolic and aldehyde groups in complex molecules. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during organic synthesis.
Troubleshooting Guides
This section addresses specific problems that may arise during deprotection reactions. Each issue is presented with its probable causes and recommended solutions.
Phenolic Group Deprotection
Issue 1: Incomplete or slow deprotection of a phenolic methyl ether with BBr₃.
-
Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction time.
-
Potential Causes:
-
Insufficient BBr₃: The stoichiometry of the reaction is crucial. One equivalent of BBr₃ is consumed per methoxy group, with additional equivalents potentially required for other Lewis basic sites in the molecule.[1][2]
-
Low Reaction Temperature: While the reaction is often started at low temperatures (e.g., -78 °C or 0 °C) to control exothermicity, it may require warming to room temperature or even gentle heating to proceed to completion.[3][4]
-
Deactivated Substrate: Electron-withdrawing groups on the aromatic ring can decrease the reactivity of the methyl ether.
-
-
Solutions:
-
Increase BBr₃ Stoichiometry: Incrementally increase the equivalents of BBr₃. A common starting point is 1.2-1.5 equivalents per methoxy group.
-
Adjust Temperature: After the initial addition of BBr₃ at low temperature, allow the reaction to slowly warm to room temperature and stir for several hours. If the reaction is still sluggish, gentle heating (e.g., to 40 °C) can be applied, but this may increase the risk of side reactions.[4]
-
Extended Reaction Time: Monitor the reaction closely by TLC or LC-MS and allow it to stir for an extended period (e.g., 12-24 hours) at room temperature.
-
Issue 2: Difficult workup and product isolation after BBr₃ deprotection.
-
Symptoms: Formation of a persistent emulsion or a solid agglomerate between the organic and aqueous layers during workup, leading to low recovery of the product.[5]
-
Potential Causes:
-
Boron Residues: Boronic acids and other boron-containing byproducts can be difficult to remove.
-
Quenching with Protic Solvents: Quenching the reaction with methanol can form trimethyl borate, which can be removed under reduced pressure. However, direct quenching with water can sometimes lead to intractable mixtures.[5]
-
Product Properties: The phenolic product itself may have surfactant-like properties or be a zwitterion, contributing to emulsion formation.
-
-
Solutions:
-
Methanol Quench: At the end of the reaction, cool the mixture to 0 °C and slowly add methanol to quench the excess BBr₃. The resulting trimethyl borate is volatile and can be co-evaporated with the solvent. Repeat the addition and evaporation of methanol several times to ensure complete removal of boron residues.
-
Aqueous Workup with pH Adjustment: After quenching, carefully add water or an aqueous solution of a weak base like sodium bicarbonate. If an emulsion forms, addition of brine may help to break it. Adjusting the pH of the aqueous layer can also facilitate separation.
-
Filtration through a Pad of Celite or Silica Gel: To remove solid byproducts, the reaction mixture can be filtered through a short plug of Celite or silica gel before aqueous workup.
-
Issue 3: Unstable silyl ether protecting group (e.g., TMS) during purification.
-
Symptoms: The silyl ether is cleaved during silica gel column chromatography, leading to a mixture of protected and deprotected phenol.
-
Potential Causes:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze the hydrolysis of labile silyl ethers like TMS.
-
Solvent Protic Impurities: Traces of water or alcohol in the eluent can contribute to deprotection.
-
-
Solutions:
-
Neutralize Silica Gel: Deactivate the silica gel by treating it with a solution of triethylamine (e.g., 1-5%) in the eluent before packing the column.
-
Use Neutral or Basic Alumina: For very sensitive compounds, neutral or basic alumina can be used as the stationary phase instead of silica gel.
-
Use a More Robust Silyl Group: If possible, consider using a more stable silyl ether protecting group, such as TBDMS or TIPS, which are more resistant to acidic conditions.
-
Aldehyde Group Deprotection
Issue 1: Incomplete deprotection of an acetal or ketal under acidic conditions.
-
Symptoms: The starting material (acetal/ketal) is still present after the reaction, even with an acid catalyst.
-
Potential Causes:
-
Insufficient Water: The hydrolysis of acetals is a reversible reaction. An excess of water is required to drive the equilibrium towards the deprotected carbonyl compound.[6]
-
Weakly Acidic Catalyst: The chosen acid catalyst may not be strong enough to promote efficient hydrolysis.
-
Steric Hindrance: A sterically hindered acetal may be slow to hydrolyze.
-
-
Solutions:
-
Increase Water Content: Ensure a sufficient amount of water is present in the reaction mixture. A common solvent system is a mixture of an organic solvent (like acetone or THF) and aqueous acid.[6]
-
Use a Stronger Acid: If a weak acid like acetic acid is ineffective, a stronger acid such as hydrochloric acid or sulfuric acid can be used. Alternatively, solid-supported acids like Amberlyst-15 can be employed for easier workup.[7]
-
Increase Temperature: Heating the reaction mixture can accelerate the rate of hydrolysis.[6]
-
Issue 2: Decomposition of an acid-sensitive substrate during acetal deprotection.
-
Symptoms: Formation of multiple side products and a low yield of the desired aldehyde.
-
Potential Causes:
-
Presence of Other Acid-Labile Groups: The molecule may contain other functional groups that are not stable to the acidic conditions required for acetal cleavage (e.g., Boc groups, other acid-sensitive protecting groups).[7]
-
-
Solutions:
-
Use Mild Lewis Acids: Employ milder Lewis acid catalysts that can promote deprotection under less harsh conditions. Examples include Ce(OTf)₃, Er(OTf)₃, or Bi(OTf)₃.[8][9]
-
Solid-Supported Catalysts: Use solid acid catalysts like silica-supported perchloric acid or Wells-Dawson heteropolyacids, which can sometimes offer milder conditions and simplify workup.[8][10][11]
-
Enzymatic Deprotection: In some cases, enzymatic methods can be used for highly selective and mild deprotection.
-
Electrochemical Methods: Electrochemical deprotection can be a mild and neutral alternative to acid hydrolysis.
-
Issue 3: Difficult deprotection of a 1,3-dithiane or 1,3-dithiolane.
-
Symptoms: The thioacetal is resistant to cleavage under standard acetal deprotection conditions.
-
Potential Causes:
-
High Stability of Thioacetals: Thioacetals are significantly more stable to acidic conditions than their oxygen analogs.[12]
-
-
Solutions:
-
Mercuric Salts: The classic method involves the use of mercury(II) salts (e.g., HgCl₂) in the presence of a base (e.g., CaCO₃). However, due to the toxicity of mercury, this method is often avoided.[12][13]
-
Oxidative Cleavage: Reagents like o-iodoxybenzoic acid (IBX) or bis(trifluoroacetoxy)iodobenzene (BTI) can oxidatively cleave thioacetals.[8][14]
-
Alkylation followed by Hydrolysis: Alkylation of the sulfur atoms (e.g., with methyl iodide) can facilitate subsequent hydrolysis.
-
Greener Alternatives: Milder and more environmentally friendly methods have been developed, such as using a catalytic amount of ammonium iodide with hydrogen peroxide.[15]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting group for my phenolic hydroxyl group in a complex molecule?
A1: The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions available for its removal.
-
For high stability: Methyl ethers are very robust but require harsh deprotection conditions (e.g., BBr₃, HBr).[4][16]
-
For moderate stability and milder removal: Benzyl (Bn) ethers are a good choice as they can be removed by hydrogenolysis, which is a mild method if the molecule does not contain other reducible functional groups.
-
For acid-labile protection: Silyl ethers like TBDMS are useful as they can be cleaved with fluoride sources (e.g., TBAF) or mild acid. They are generally stable to basic conditions.
-
For orthogonality: In a molecule with multiple hydroxyl groups, using orthogonal protecting groups (e.g., a silyl ether and a benzyl ether) allows for the selective deprotection of one group in the presence of the other.[17]
Q2: What are the most common mistakes to avoid during acetal deprotection?
A2:
-
Forgetting the role of water: Acetal hydrolysis is an equilibrium process. Insufficient water will lead to incomplete deprotection.[6]
-
Using overly harsh acidic conditions: This can lead to the degradation of sensitive substrates. Always start with milder conditions and only increase the acidity or temperature if necessary.
-
Ignoring other acid-sensitive groups: Be aware of all functional groups in your molecule. If other acid-labile groups are present, choose a deprotection method that is selective for the acetal.[7]
Q3: Can I selectively deprotect one phenolic group in the presence of another?
A3: Yes, selective deprotection can be achieved by exploiting differences in the electronic and steric environment of the phenolic groups.
-
Steric Hindrance: A bulky protecting group can be selectively introduced at a less sterically hindered phenol.
-
Electronic Effects: The acidity of phenols is influenced by substituents on the aromatic ring. This difference in acidity can sometimes be used for selective protection or deprotection.
-
Orthogonal Protecting Groups: The most reliable method is to protect the different phenolic groups with orthogonal protecting groups that can be removed under different conditions.
Q4: Are there any "green" or milder alternatives for these deprotections?
A4: Yes, there is a growing interest in developing more environmentally friendly and milder deprotection methods.
-
For Phenols: Photocatalytic methods for the cleavage of phenolic ethers are emerging as a sustainable alternative.[18]
-
For Aldehydes (Dithianes): Protocols using catalytic ammonium iodide with hydrogen peroxide in an aqueous medium offer a greener alternative to heavy metal-based reagents for dithiane deprotection.[15] Solid-supported acid catalysts can also be considered "greener" as they can often be recovered and reused, minimizing waste.[10][19] Biocatalytic methods, such as using fruit juices, are also being explored for the reduction of aromatic aldehydes, which can be an alternative to protection/deprotection sequences.[16][20]
Data Presentation
Table 1: Comparison of Common Deprotection Methods for Phenolic Ethers
| Protecting Group | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Methyl (Me) | BBr₃ | CH₂Cl₂, -78 °C to rt | Effective for robust substrates | Harsh, workup can be difficult |
| Benzyl (Bn) | H₂, Pd/C | MeOH or EtOAc, rt | Mild, clean | Incompatible with reducible groups |
| p-Methoxybenzyl (PMB) | DDQ or CAN | CH₂Cl₂/H₂O, rt | Orthogonal to Bn | Reagents can be toxic |
| Methoxymethyl (MOM) | ZnBr₂/n-PrSH | CH₂Cl₂, rt | Rapid and selective | Reagents have strong odors |
| tert-Butyldimethylsilyl (TBDMS) | TBAF | THF, rt | Very mild | Can be labile to acid |
Table 2: Comparison of Common Deprotection Methods for Aldehyde Protecting Groups
| Protecting Group | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Dimethyl Acetal | H₃O⁺ | Acetone/H₂O | Simple, common | Not suitable for acid-sensitive substrates |
| 1,3-Dioxolane (cyclic) | H₃O⁺ | Acetone/H₂O | More stable than acyclic acetals | Requires acidic conditions for removal |
| 1,3-Dithiane (cyclic) | HgCl₂, CaCO₃ | aq. CH₃CN | Very stable protecting group | Highly toxic reagent |
| 1,3-Dithiane (cyclic) | IBX | DMSO, rt | Milder than heavy metals | Can have solubility issues |
Experimental Protocols
Protocol 1: General Procedure for the Deprotection of a Phenolic Methyl Ether using BBr₃
-
Dissolve the aryl methyl ether (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C or 0 °C in an appropriate cooling bath.
-
Slowly add a solution of boron tribromide (BBr₃) in DCM (1.2-3.0 equiv) dropwise via syringe.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for a period (e.g., 30 minutes) and then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of methanol.
-
Remove the solvent and the resulting trimethyl borate under reduced pressure. Add more methanol and repeat the evaporation two to three times.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude phenol.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for the Acid-Catalyzed Deprotection of an Acetal
-
Dissolve the acetal-protected compound (1.0 equiv) in a mixture of an organic solvent (e.g., acetone, THF) and water (e.g., 9:1 v/v).[6]
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄, or 0.1 equiv of p-toluenesulfonic acid).
-
Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) if the reaction is slow.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected carbonyl compound.
-
Purify further if necessary.
Visualizations
Caption: Decision tree for selecting a deprotection method.
Caption: General experimental workflow for acetal deprotection.
References
- 1. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 13. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 15. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
How to avoid over-oxidation in the synthesis of "Methyl 4-formyl-3-hydroxybenzoate"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis of Methyl 4-formyl-3-hydroxybenzoate, with a specific focus on preventing over-oxidation.
Troubleshooting Guide: Over-Oxidation Issues
Over-oxidation of the desired aldehyde to the corresponding carboxylic acid (4-carboxy-3-hydroxybenzoic acid methyl ester) is a common challenge in the synthesis of this compound. This guide outlines potential causes and solutions to mitigate this side reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of carboxylic acid byproduct | 1. Oxidizing agent is too strong: Reagents like potassium permanganate or chromic acid can easily oxidize the intermediate aldehyde. 2. Prolonged reaction time: Leaving the reaction for an extended period, even with a mild oxidant, can lead to over-oxidation. 3. High reaction temperature: Increased temperature can accelerate the rate of over-oxidation. 4. Presence of water: In some oxidation systems, water can facilitate the hydration of the aldehyde, which is then more susceptible to oxidation. | 1. Choice of Oxidant: Employ a mild and selective oxidizing agent such as activated manganese dioxide (MnO₂). MnO₂ is particularly effective for the oxidation of benzylic alcohols to aldehydes with minimal over-oxidation.[1][2][3] 2. Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material (the benzylic alcohol) is consumed. 3. Temperature Control: Maintain a controlled and moderate reaction temperature. For MnO₂ oxidations, room temperature or slightly elevated temperatures (e.g., 40-60°C) are often sufficient.[4] 4. Anhydrous Conditions: Conduct the reaction under anhydrous conditions, using dry solvents and considering the use of molecular sieves. |
| Low yield of the desired aldehyde | 1. Incomplete oxidation: The reaction may not have gone to completion. 2. Degradation of the product: The aldehyde product may be unstable under the reaction or workup conditions. 3. Inefficient formylation (if using formylation routes): Reactions like the Reimer-Tiemann or Duff reaction can have inherently moderate yields.[5][6] | 1. Optimize Reaction Time: If incomplete, extend the reaction time, but continue to monitor closely for the onset of over-oxidation. With MnO₂, increasing the equivalents of the oxidant can also drive the reaction to completion. 2. Mild Workup: Employ a mild workup procedure. Avoid strongly acidic or basic conditions if the product is sensitive. Neutralize the reaction mixture carefully and extract the product promptly. 3. Alternative Synthetic Route: Consider a two-step approach involving the synthesis of methyl 3-hydroxy-4-(hydroxymethyl)benzoate followed by selective oxidation, which often provides better overall yields and regioselectivity compared to direct formylation methods. |
| Formation of multiple unidentified byproducts | 1. Side reactions in formylation: The Reimer-Tiemann reaction can lead to the formation of dichloromethyl-substituted phenols and other side products.[7][8] The Duff reaction can also produce various intermediates.[5] 2. Non-selective oxidation: The chosen oxidant may be reacting with other functional groups on the molecule. | 1. Optimize Formylation Conditions: For the Reimer-Tiemann reaction, carefully control the stoichiometry of chloroform and base, as well as the reaction temperature. For the Duff reaction, the choice of acid and temperature is crucial.[9] 2. Highly Selective Oxidant: Use a highly selective oxidant like MnO₂ that primarily targets the benzylic alcohol. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to synthesize this compound while avoiding over-oxidation?
A1: A highly reliable method is the two-step synthesis involving the initial preparation of methyl 3-hydroxy-4-(hydroxymethyl)benzoate, followed by its selective oxidation to the desired aldehyde. The oxidation of the benzylic alcohol with activated manganese dioxide (MnO₂) in an inert solvent like dichloromethane (DCM) or chloroform at room temperature is a well-established and mild method that minimizes the risk of over-oxidation to the carboxylic acid.[1][4][10]
Q2: I am considering a direct formylation of methyl 3-hydroxybenzoate. Which method, Reimer-Tiemann or Duff, is less prone to side reactions?
A2: Both the Reimer-Tiemann and Duff reactions can be used for the ortho-formylation of phenols, but they come with their own sets of challenges. The Reimer-Tiemann reaction, which uses chloroform and a strong base, can lead to the formation of para isomers and other byproducts.[11][12][13] The Duff reaction, employing hexamine in an acidic medium, is generally ortho-selective for phenols but can be inefficient and may require harsh conditions.[5][9] For cleaner product profiles and potentially higher yields of the desired isomer, the two-step oxidation route is often preferred.
Q3: How can I prepare the precursor, methyl 3-hydroxy-4-(hydroxymethyl)benzoate?
A3: This precursor can be synthesized through various methods. One common approach is the hydroxymethylation of methyl 3-hydroxybenzoate. This can be achieved by reacting methyl 3-hydroxybenzoate with formaldehyde in the presence of a base.
Q4: Are there any specific recommendations for the manganese dioxide to be used?
A4: Yes, the activity of manganese dioxide can vary. It is often recommended to use "activated" MnO₂. This can be commercially sourced or prepared by treating manganese(II) sulfate with potassium permanganate followed by drying at a specific temperature to ensure high surface area and reactivity. The stoichiometry of MnO₂ is also important; a molar excess is typically used to drive the reaction to completion.
Q5: What are the key parameters to control during the MnO₂ oxidation step?
A5: The key parameters to control are:
-
Reaction Time: Monitor the reaction closely by TLC and stop it once the starting alcohol is consumed to prevent potential over-oxidation.
-
Temperature: Maintain the reaction at room temperature or with gentle heating. Avoid high temperatures.
-
Solvent: Use a dry, inert solvent such as dichloromethane, chloroform, or acetone.
-
Stirring: Ensure efficient stirring as this is a heterogeneous reaction.
Quantitative Data on Oxidation of Substituted Benzyl Alcohols
The following table presents a comparison of different methods for the oxidation of various substituted benzyl alcohols, highlighting the yields of the corresponding aldehydes and the extent of over-oxidation where reported.
| Oxidant | Substrate | Solvent | Temperature (°C) | Time (h) | Aldehyde Yield (%) | Carboxylic Acid Yield (%) | Reference |
| MnO₂ | 4-Phenylbenzyl alcohol-d1 | CH₂Cl₂ | RT | 2 | 92 | Not reported | [10] |
| MnO₂ on Silica | Benzyl alcohol | Solvent-free (Microwave) | 55 | < 1 | >95 | Not observed | [2] |
| NaOCl/Silica gel | 4-Chlorobenzyl alcohol | CH₂Cl₂ | RT | 0.08 | 98 | Not reported | [14] |
| PDC | 4-Phenylbenzyl alcohol-d1 | CH₂Cl₂ | RT | - | Moderate | Not reported | [10] |
| Dess-Martin Periodinane | 4-Phenylbenzyl alcohol-d1 | CH₂Cl₂ | RT | - | Lower selectivity | Not reported | [10] |
| TEMPO/PhI(OAc)₂ | 4-Phenylbenzyl alcohol-d1 | CH₂Cl₂ | RT | - | Lower selectivity | Not reported | [10] |
Experimental Protocols
Protocol: Selective Oxidation of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate with Manganese Dioxide
This protocol describes the selective oxidation of the benzylic alcohol precursor to this compound using activated manganese dioxide.
Materials:
-
Methyl 3-hydroxy-4-(hydroxymethyl)benzoate
-
Activated Manganese Dioxide (MnO₂)
-
Anhydrous Dichloromethane (DCM)
-
Celite or silica gel
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if gentle heating is required)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve Methyl 3-hydroxy-4-(hydroxymethyl)benzoate (1 equivalent) in anhydrous dichloromethane (DCM) to make a 0.1 M solution.
-
Addition of Oxidant: To the stirred solution, add activated manganese dioxide (5-10 equivalents).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-24 hours. If the reaction is sluggish, gentle heating to 40°C can be applied.
-
Workup: Once the starting material is consumed (as indicated by TLC), filter the reaction mixture through a pad of Celite or silica gel to remove the manganese dioxide and its byproducts. Wash the filter cake thoroughly with DCM.
-
Isolation: Combine the filtrate and washings. Dry the organic solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary to yield pure this compound.
Visualizations
Reaction Pathway and Over-Oxidation Side Reaction
Caption: Synthetic pathway to the desired aldehyde and the competing over-oxidation reaction.
Troubleshooting Workflow for Over-Oxidation
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Manganese Dioxide [commonorganicchemistry.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 12. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 13. Reimer Tiemann Reaction Mechanism - [adda247.com]
- 14. sid.ir [sid.ir]
Recrystallization techniques for purifying "Methyl 4-formyl-3-hydroxybenzoate"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of "Methyl 4-formyl-3-hydroxybenzoate" using recrystallization techniques.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying this compound is recrystallization. This technique is ideal for removing impurities that are more soluble in the chosen solvent at elevated temperatures than the target compound. Column chromatography can also be used, but recrystallization is often preferred for its simplicity and scalability.
Q2: Which solvent is recommended for the recrystallization of this compound?
A2: Ethanol is a widely recommended solvent for the recrystallization of this compound and related phenolic compounds.[1] It is a good choice because the compound is typically soluble in hot ethanol and significantly less soluble at lower temperatures, which is the key principle for successful recrystallization. Other potential solvents could include methanol or mixtures of ethanol and water, but ethanol is a common starting point.
Q3: What are some common impurities that recrystallization can remove?
A3: Recrystallization is effective at removing impurities with different solubility profiles than this compound. These can include unreacted starting materials from the synthesis, byproducts, and colored impurities. For instance, in a typical synthesis, you might encounter unreacted methyl 3-hydroxybenzoate or residual reagents.
Q4: How can I improve the yield of my recrystallization?
A4: To maximize your yield, it is crucial to use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining in the solution upon cooling. Additionally, ensuring a slow cooling process and then thoroughly chilling the solution in an ice bath before filtration will help maximize crystal formation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used: The solution is not supersaturated. - The solution cooled too quickly. - The compound is very pure and lacks nucleation sites. | - Boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again. - Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites. Add a "seed crystal" of the pure compound if available. - Ensure slow cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. |
| The product "oils out" instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent, and the solution is supersaturated. - High concentration of impurities. | - Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. - Consider a different solvent or a mixed solvent system. A solvent with a lower boiling point might be necessary. - Purify the crude product further by another method (e.g., a quick filtration through a silica plug) before recrystallization. |
| The resulting crystals are colored. | - Colored impurities are present in the crude material. | - Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can reduce your yield. |
| Low recovery of the purified product. | - Too much solvent was used. - The crystals were not completely collected during filtration. - The product is significantly soluble in the cold solvent. | - As mentioned, use the minimum amount of hot solvent. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away impurities without dissolving the product. - Consider a different solvent in which the compound has lower solubility at cold temperatures. |
Experimental Protocol: Recrystallization of this compound from Ethanol
This protocol provides a detailed methodology for the purification of this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (optional, to prevent solvent loss)
-
Glass stirring rod
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and gently heat the mixture while stirring. Continue to add small portions of hot ethanol until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and bring it back to a gentle boil for a few minutes.
-
Hot Filtration (if charcoal was used): If activated charcoal was used, it must be removed while the solution is still hot. This is done by gravity filtration using a fluted filter paper and a pre-warmed funnel. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Quantitative Data Summary
| Solvent | Solubility at 25°C (Room Temperature) | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Low | Low to Moderate | Poor (as a single solvent) |
| Ethanol | Moderate | High | Good |
| Methanol | Moderate to High | High | Potentially Good (might require more careful cooling) |
| Acetone | High | Very High | Poor (too soluble at low temperatures) |
| Hexane | Very Low | Very Low | Poor (insoluble) |
| Toluene | Low | Moderate to High | Possible, but ethanol is generally preferred |
| Dichloromethane | High | N/A (low boiling point) | Poor (too soluble) |
Experimental Workflow Diagram
Caption: A flowchart of the recrystallization process.
References
Technical Support Center: NMR Analysis of Methyl 4-formyl-3-hydroxybenzoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are identifying impurities in "Methyl 4-formyl-3-hydroxybenzoate" using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my sample of this compound?
A1: Based on its common synthesis from methyl 3-hydroxybenzoate via formylation, the most likely impurities are:
-
Unreacted Starting Material: Methyl 3-hydroxybenzoate.
-
Regioisomeric Byproducts: Other isomers formed during the formylation reaction, such as Methyl 2-formyl-5-hydroxybenzoate or Methyl 2-formyl-3-hydroxybenzoate.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, ethyl acetate).
-
Water: Moisture present in the sample or NMR solvent.
Q2: My ¹H NMR spectrum shows unexpected peaks. How can I determine if they are impurities?
A2: First, compare your spectrum to the expected chemical shifts for this compound (see Table 1). Peaks that do not correspond to the main compound are likely impurities. To identify them:
-
Check for Common Solvents: Compare the chemical shifts of the unknown peaks to standard tables of NMR solvent impurities.
-
Spiking Experiment: If you suspect a specific impurity (e.g., the starting material), add a small amount of the pure suspected compound to your NMR sample and re-acquire the spectrum. An increase in the intensity of the suspicious peak will confirm its identity.
-
2D NMR: Techniques like COSY and HSQC can help in assigning proton and carbon signals, which can aid in the structural elucidation of unknown impurities.
Q3: The integration of my aromatic protons is incorrect. What could be the cause?
A3: Inaccurate integration in the aromatic region can be due to overlapping signals from the main compound and aromatic impurities. The presence of regioisomers is a common cause. Careful analysis of the peak multiplicities and coupling constants can help to differentiate between the signals of the different isomers. It is also important to ensure proper phasing and baseline correction of the spectrum.
Q4: My baseline is distorted. How can I fix this?
A4: A distorted baseline can result from several factors, including:
-
Improper Shimming: The magnetic field homogeneity needs to be optimized before acquiring the data.
-
High Sample Concentration: A highly concentrated sample can lead to broad signals and a poor baseline. Diluting the sample may help.
-
Phasing and Baseline Correction: In the processing stage, ensure that you are correctly applying phase and baseline correction algorithms.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad Peaks in Spectrum | 1. Incomplete dissolution of the sample.2. High sample concentration.3. Presence of paramagnetic impurities.4. Poor shimming of the spectrometer. | 1. Ensure the sample is fully dissolved. Gentle heating or sonication may help.2. Prepare a more dilute sample.3. Filter the sample through a small plug of glass wool.4. Re-shim the spectrometer. |
| Presence of a Broad Singlet around 1.5-3 ppm | Water contamination in the deuterated solvent or sample. | Use a fresh, sealed bottle of deuterated solvent. Dry your glassware thoroughly before sample preparation. |
| Signals from Common Lab Solvents (Acetone, Ethyl Acetate, etc.) | Residual solvent from purification or glassware. | Ensure your sample is thoroughly dried under high vacuum. Properly clean and dry all glassware, including the NMR tube. |
| Overlapping Aromatic Signals | Presence of regioisomeric impurities. | Utilize 2D NMR techniques (COSY, HSQC) to resolve overlapping signals and aid in structural assignment. Changing the deuterated solvent can sometimes alter the chemical shifts and improve resolution. |
Data Presentation: NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for its common process-related impurity, Methyl 3-hydroxybenzoate.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | This compound (Predicted) | Methyl 3-hydroxybenzoate (Experimental) |
| -OCH₃ | ~3.9 | ~3.9 |
| Aromatic-H | ~7.5-8.0 | ~7.1-7.6 |
| -CHO | ~9.9 | - |
| -OH | ~11.0 | ~5.5-6.5 |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | This compound (Predicted) | Methyl 3-hydroxybenzoate (Experimental) |
| -OCH₃ | ~52 | ~52 |
| Aromatic-C | ~115-140 | ~115-130 |
| C=O (ester) | ~166 | ~167 |
| C=O (aldehyde) | ~195 | - |
| Aromatic C-OH | ~160 | ~156 |
Experimental Protocols
1. NMR Sample Preparation
-
Weigh 5-10 mg of your this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved. If necessary, gently warm or sonicate the vial.
-
If solid particles are present, filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. ¹H NMR Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals to determine the relative proton ratios.
Impurity Identification Workflow
The following diagram outlines the logical workflow for identifying potential impurities in a sample of this compound using NMR spectroscopy.
Validation & Comparative
A Comparative Purity Analysis of Methyl 4-formyl-3-hydroxybenzoate: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Analytical Technique
In the synthesis of pharmaceutical intermediates and fine chemicals, the purity of each component is paramount to ensure the safety, efficacy, and quality of the final product. Methyl 4-formyl-3-hydroxybenzoate, a key building block in organic synthesis, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and the overall success of a synthetic route. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We present a side-by-side evaluation of their performance, supported by proposed experimental protocols, to aid researchers in making an informed decision for their specific analytical needs.
Quantitative Performance: A Side-by-Side Comparison
The choice between HPLC and GC-MS often depends on a variety of factors including the analyte's properties, the required sensitivity, and the nature of potential impurities. While specific validated data for this compound is not extensively published, the following table summarizes the expected performance characteristics based on the analysis of structurally similar aromatic aldehydes and esters. These values provide a reliable estimate for what can be achieved in a well-developed method.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Typical Purity Assay | ≥ 97% | ≥ 97% |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.2 - 0.7 µg/mL | 0.5 - 1.5 µg/mL |
| Linearity (R²) | > 0.998 | > 0.995 |
| Precision (RSD%) | < 2% | < 5% |
| Analysis Time | ~ 15 - 25 minutes | ~ 20 - 30 minutes (including derivatization) |
| Sample Throughput | High | Moderate |
| Hyphenation | UV, DAD, MS | MS, FID |
| Derivatization Required | No | Yes (for the hydroxyl group) |
Experimental Protocols
The following are proposed starting methods for the analysis of this compound. Method optimization and validation are recommended for specific applications.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from established protocols for similar aromatic compounds and is suitable for quantifying the main component and non-volatile impurities.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-20 min: Hold at 10% A, 90% B
-
20.1-25 min: Return to 90% A, 10% B (equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the presence of a polar hydroxyl group, derivatization is necessary to improve the volatility and chromatographic performance of this compound. Silylation is a common and effective derivatization technique.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization:
-
To approximately 1 mg of the sample, add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-450.
Method Selection and Impurity Profiling
HPLC is often the preferred method for routine purity assessment and quality control due to its high precision, robustness, and the ability to analyze the compound in its native state without derivatization. It is particularly effective for separating non-volatile impurities that may arise from the synthesis, such as unreacted starting materials (e.g., methyl 3-hydroxybenzoate) or related carboxylic acids.
GC-MS , on the other hand, provides superior identification capabilities. The mass fragmentation patterns generated by MS are invaluable for the structural elucidation of unknown impurities. This technique is highly sensitive for volatile and semi-volatile compounds that might be present as by-products or residual solvents from the synthesis of this compound.
Potential impurities in this compound could include:
-
Starting materials: Methyl 3-hydroxybenzoate, formaldehyde.
-
Positional isomers: e.g., Methyl 3-formyl-4-hydroxybenzoate.
-
Over- or under-formylated species.
-
By-products from side reactions.
Visualizing the Workflow and Logic
To better understand the analytical processes, the following diagrams illustrate the experimental workflows and the logical framework for assessing the purity of this compound.
Caption: Experimental workflows for HPLC and GC-MS analysis.
Caption: Logical flow for comprehensive purity assessment.
Conclusion
Both HPLC and GC-MS are powerful and complementary techniques for the purity analysis of this compound. For routine quality control where the primary goal is to determine the purity percentage against a known standard and quantify known impurities, HPLC is generally the more straightforward and high-throughput method. When a deeper understanding of the impurity profile is required, including the identification of unknown by-products, the specificity and structural information provided by GC-MS are indispensable. The ultimate choice of method will be guided by the specific requirements of the analysis, available instrumentation, and the stage of drug development or research. For a complete characterization, employing both techniques is often the most rigorous approach.
A Spectroscopic Showdown: Differentiating "Methyl 4-formyl-3-hydroxybenzoate" and Its Isomer
A detailed comparative analysis of the spectroscopic characteristics of "Methyl 4-formyl-3-hydroxybenzoate" and its positional isomer, "Methyl 3-formyl-4-hydroxybenzoate," is presented for researchers, scientists, and professionals in drug development. This guide provides a side-by-side examination of their anticipated spectroscopic data, supported by established principles of NMR, IR, and mass spectrometry, to facilitate their unambiguous identification.
Isomeric Relationship
The relationship between "this compound" and "Methyl 3-formyl-4-hydroxybenzoate" is that of constitutional isomers, specifically positional isomers. They share the same molecular formula (C₉H₈O₄) but differ in the arrangement of substituents on the aromatic ring.
Spectroscopic Data Comparison
The following tables summarize the anticipated and observed spectroscopic data for the isomers and the related compound.
Table 1: ¹H NMR Data (Predicted for Isomers, Experimental for Methyl 4-formylbenzoate)
| Compound | Aldehyde Proton (s, 1H) | Aromatic Protons | Methyl Protons (s, 3H) | Hydroxyl Proton (s, 1H) |
| This compound | ~10.0 ppm | 3H multiplet | ~3.9 ppm | Present |
| Methyl 3-formyl-4-hydroxybenzoate | ~9.9 ppm | 3H multiplet | ~3.9 ppm | Present |
| Methyl 4-formylbenzoate | 10.15 ppm | 8.37 (d, 2H), 8.03 (d, 2H) | 3.97 ppm | Absent |
Table 2: ¹³C NMR Data (Predicted for Isomers, Inferred for Methyl 4-formylbenzoate)
| Compound | C=O (Aldehyde) | C=O (Ester) | Aromatic Carbons | Methyl Carbon |
| This compound | ~190-195 ppm | ~165-170 ppm | 6 signals | ~52 ppm |
| Methyl 3-formyl-4-hydroxybenzoate | ~190-195 ppm | ~165-170 ppm | 6 signals | ~52 ppm |
| Methyl 4-formylbenzoate | ~191 ppm | ~166 ppm | 4 signals | ~52 ppm |
Table 3: Infrared (IR) Spectroscopy Data (Predicted Key Absorptions)
| Compound | O-H Stretch (broad) | C-H (Aromatic) | C=O (Aldehyde) | C=O (Ester) | C-O Stretch |
| This compound | ~3200-3600 cm⁻¹ | ~3000-3100 cm⁻¹ | ~1690-1710 cm⁻¹ | ~1715-1730 cm⁻¹ | ~1100-1300 cm⁻¹ |
| Methyl 3-formyl-4-hydroxybenzoate | ~3200-3600 cm⁻¹ | ~3000-3100 cm⁻¹ | ~1690-1710 cm⁻¹ | ~1715-1730 cm⁻¹ | ~1100-1300 cm⁻¹ |
| Methyl 4-formylbenzoate | Absent | ~3000-3100 cm⁻¹ | ~1705 cm⁻¹ | ~1725 cm⁻¹ | ~1280, ~1100 cm⁻¹ |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | m/z 180 | [M+H]⁺ at m/z 181.04[1] |
| Methyl 3-formyl-4-hydroxybenzoate | m/z 180 | Not available |
| Methyl 4-formylbenzoate | m/z 164 | [M-OCH₃]⁺ (m/z 133, base peak), [C₇H₅O]⁺ (m/z 105), [C₆H₅]⁺ (m/z 77) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of aromatic carbonyl compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
-
Data Acquisition (¹H NMR):
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Use a larger sample size (20-50 mg) if necessary.
-
Employ a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 0-220 ppm.
-
A greater number of scans will be required compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the powdered sample directly onto the ATR crystal.
-
Ensure the crystal surface is completely covered.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the wavenumbers of significant absorption bands.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the sample as necessary for the specific ionization technique.
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 40-400).
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).
-
Optimize the spray voltage and other source parameters for maximum ion signal.
-
Acquire spectra in both positive and negative ion modes to determine the best ionization.
-
-
Data Processing:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Compare the observed spectrum with spectral libraries for identification.
-
Spectroscopic Interpretation and Isomer Differentiation
The key to distinguishing between "this compound" and "Methyl 3-formyl-4-hydroxybenzoate" lies in the analysis of the aromatic region of their ¹H NMR spectra. The substitution pattern on the benzene ring will dictate the chemical shifts and, more importantly, the coupling patterns (splitting) of the aromatic protons.
-
"this compound" has a 1,2,4-trisubstituted pattern. The three aromatic protons will likely appear as a doublet, a singlet (or a narrowly split doublet), and a doublet of doublets, with distinct coupling constants.
-
"Methyl 3-formyl-4-hydroxybenzoate" also has a 1,2,4-trisubstituted pattern, but the electronic effects of the substituents on the aromatic protons will be different, leading to a different set of chemical shifts and coupling patterns compared to its isomer.
While the exact chemical shifts would need to be determined experimentally or through high-level computational prediction, the unique splitting patterns in the aromatic region of the ¹H NMR spectrum will be the most definitive method for distinguishing between these two positional isomers.
The ¹³C NMR spectra will show six distinct aromatic carbon signals for each isomer due to the lack of symmetry. The chemical shifts of these carbons will also differ between the two isomers based on the electronic environment created by the substituents.
The IR spectra of both isomers are expected to be very similar, with characteristic absorptions for the hydroxyl, aldehyde, and ester functional groups. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist but are less reliable for definitive identification than NMR.
Mass spectrometry will confirm the molecular weight of both isomers (180 g/mol ). The fragmentation patterns may show some differences, but these are often less predictable and harder to interpret for unambiguous isomer differentiation compared to NMR.
Logical Workflow for Isomer Identification
References
A Comparative Guide to Formylating Agents for Hydroxybenzoates
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group onto a hydroxybenzoate scaffold is a critical transformation in the synthesis of a wide array of pharmaceutical intermediates and bioactive molecules. The position of the aldehyde functionality dramatically influences the molecule's chemical reactivity and biological activity. This guide provides an objective comparison of common formylating agents for hydroxybenzoates, supported by experimental data, to aid researchers in selecting the most suitable method for their specific synthetic needs.
Performance Comparison of Formylating Agents
The choice of formylating agent significantly impacts the regioselectivity, yield, and scalability of the reaction. Below is a summary of the performance of several widely used methods for the formylation of hydroxybenzoates.
| Formylating Agent/Reaction | Key Reagents | Predominant Regioselectivity | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| Magnesium-Mediated Ortho-formylation | MgCl₂, Triethylamine, Paraformaldehyde | ortho-[1][2] | High to excellent[3][2] | Anhydrous THF or acetonitrile, reflux[1][3] | High ortho-selectivity, good yields for various substituted phenols, milder conditions than classical methods.[1][3][2] | Requires anhydrous conditions, can be sluggish with electron-withdrawing groups.[3] |
| Reimer-Tiemann Reaction | Chloroform, Strong Base (e.g., NaOH) | ortho- (major), para- (minor)[4][5] | Low to moderate[4][6] | Biphasic solvent system, heating[4][7] | Operationally simple, does not require anhydrous conditions.[4][7] | Often results in mixtures of isomers, low yields, harsh basic conditions.[4][8] |
| Duff Reaction | Hexamethylenetetramine (HMTA) | ortho-[9][10] | Low to moderate[6][11] | Anhydrous glycerol, boric acid, high temperatures (150-160 °C).[6] | Good ortho-selectivity.[9] | High temperatures, often low yields, tedious work-up.[6][11] |
| Gattermann Reaction | HCN/HCl or Zn(CN)₂/HCl | para- (generally for phenols) | Moderate | Lewis acid catalyst (e.g., AlCl₃)[12] | Can be effective for some aromatic systems. | Use of highly toxic hydrogen cyanide, requires anhydrous and strongly acidic conditions.[4][12] |
Experimental Protocols
Detailed methodologies for two prominent formylation reactions are provided below.
Protocol 1: Magnesium-Mediated ortho-Formylation of Methyl 4-Hydroxybenzoate[2]
This method is highly effective for the selective ortho-formylation of phenols and their derivatives.[13]
Materials:
-
Methyl 4-hydroxybenzoate
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Triethylamine (Et₃N)
-
Paraformaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
1 N Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask purged with argon, add anhydrous MgCl₂ (2 equivalents) and paraformaldehyde (3 equivalents).
-
Add anhydrous THF via syringe.
-
Add triethylamine (2 equivalents) dropwise to the stirred suspension.
-
Add methyl 4-hydroxybenzoate (1 equivalent) to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography.
-
Cool the reaction mixture to room temperature and add diethyl ether.
-
Wash the organic phase successively with 1 N HCl and water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Reimer-Tiemann Formylation of a Generic Phenol[5][8]
A classic method for the ortho-formylation of phenols, though often yielding a mixture of isomers.
Materials:
-
Phenolic substrate (e.g., p-hydroxybenzoic acid)
-
Chloroform (CHCl₃)
-
Sodium Hydroxide (NaOH)
-
Water
-
Hydrochloric Acid (HCl)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Dissolve the phenolic substrate in an aqueous solution of sodium hydroxide in a round-bottom flask.
-
Heat the solution to 60-70 °C with vigorous stirring.
-
Add chloroform dropwise over a period of 1-2 hours while maintaining the temperature.
-
After the addition is complete, continue to stir the mixture at the same temperature for an additional 1-2 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
The product will often precipitate and can be isolated by filtration. Alternatively, extract the product with an organic solvent.
-
Wash the organic extract with water, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Separate the ortho and para isomers by column chromatography.
Visualizing Reaction Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the chemical processes and experimental steps.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Reimer-Tiemann_reaction [chemeurope.com]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Biological Activity Screening of Methyl 4-formyl-3-hydroxybenzoate and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Methyl 4-formyl-3-hydroxybenzoate and its structurally related analogs. Due to the limited availability of direct experimental data for this compound, this document focuses on the reported activities of its close analogs, primarily substituted salicylaldehydes and methyl hydroxybenzoates. The information presented herein is intended to serve as a reference for researchers interested in the potential therapeutic applications of this class of compounds.
Comparative Biological Activity
The biological activities of aromatic aldehydes and phenolic compounds are significantly influenced by the nature and position of their substituents. For the analogs of this compound, key activities that have been explored include antimicrobial, antioxidant, and anticancer effects.
Data Summary
The following tables summarize the quantitative data available for various analogs. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.
Table 1: Comparative Anticancer Activity of Analogs
| Compound/Analog | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3-Methoxysalicylaldehyde Isonicotinoylhydrazone | Various human tumor cell lines | MTT | More active than Cisplatin | Cisplatin | Varies |
| Salicylaldehyde Benzoylhydrazone Derivatives | Leukemic and Breast Cancer Cell Lines | MTT | 0.03 - 2.31 | Melphalan | > 27 |
| Estradiol-based Salicylaldehyde Thiosemicarbazones | MCF-7, DU-145, A549 | Not Specified | High cytotoxicity | Not Specified | - |
Table 2: Comparative Antioxidant Activity of Analogs
| Compound/Analog | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Salicylaldehyde-derived Secondary Amine (Compound 2) | ABTS | 5.14 ± 0.11 | BHT | 8.22 ± 0.45 |
| Salicylaldehyde-derived Secondary Amine (Compound 5) | Phenanthroline (A0.5) | 9.42 ± 1.02 | BHT | 7.32 ± 0.83 |
| Gentisic Acid and its esters | DPPH | High scavenging capacity | Salicylic Acid | Lower scavenging capacity |
Table 3: Comparative Antimicrobial Activity of Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) |
| Novel p-Hydroxybenzoic Acid Derivative (PG-A) | Staphylococcus aureus | 50 |
| Novel p-Hydroxybenzoic Acid Derivative (PG-A) | Escherichia coli | 100 |
| 4-Hydroxycoumarin Derivatives | Gram-positive bacteria | Variable |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of biological activities are provided below.
MTT Assay for Cytotoxicity
This protocol is used to assess the effect of a compound on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol measures the free radical scavenging capacity of a compound.
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow. The decrease in absorbance is proportional to the radical scavenging activity.
Procedure:
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Make serial dilutions to obtain a range of concentrations.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a defined volume of the sample solution to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH is also measured.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent at which no visible growth is observed after incubation.
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential signaling pathway that could be modulated by compounds with anticancer or anti-inflammatory activity, and a typical experimental workflow for biological activity screening.
Caption: General workflow for the synthesis, screening, and analysis of novel compounds.
Caption: Simplified MAPK/ERK signaling pathway, a potential target for anticancer agents.
A Comparative Guide to the Synthesis and Utility of Methyl 4-formyl-3-hydroxybenzoate and Methyl 4-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among the vast array of available intermediates, substituted benzaldehydes hold a prominent position due to their versatile reactivity. This guide provides a detailed comparison of two such intermediates: Methyl 4-formyl-3-hydroxybenzoate and Methyl 4-formylbenzoate . We will objectively evaluate their synthesis, performance in chemical transformations, and applications, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Synthetic Overview
Methyl 4-formylbenzoate is a widely utilized bifunctional molecule in the synthesis of a variety of pharmaceutical intermediates.[1] Its aldehyde group is reactive towards nucleophiles, and the methyl ester can be further functionalized. In contrast, This compound offers an additional point of functionality—a hydroxyl group—which can act as a nucleophile, a directing group in electrophilic aromatic substitution, or a point for further derivatization. This additional functional group expands its potential applications but also introduces considerations in its synthesis and handling.
Comparative Analysis of Synthesis Routes
The choice of a synthetic route is often dictated by factors such as the availability of starting materials, desired scale, yield, purity requirements, and overall process efficiency.
Synthesis of this compound
Two primary strategies have been identified for the synthesis of this compound:
-
Formylation of Methyl 3-hydroxybenzoate: This is a direct approach where a formyl group is introduced onto the aromatic ring of the readily available Methyl 3-hydroxybenzoate.
-
Esterification of 4-formyl-3-hydroxybenzoic acid: This method involves the esterification of the corresponding carboxylic acid.
| Synthesis Route | Starting Material | Key Reagents & Catalyst | Reaction Time | Temperature | Yield | Purity |
| Formylation | Methyl 3-hydroxybenzoate | Paraformaldehyde, Anhydrous Magnesium Chloride, Triethylamine | 12 h | 0 - 80°C | 80% | Not Specified |
| Esterification | 4-formyl-3-hydroxybenzoic acid | Thionyl chloride, Methanol | 3 h | 60°C | 100% | Not Specified |
Synthesis of Methyl 4-formylbenzoate
Several methods for the synthesis of Methyl 4-formylbenzoate have been reported, with the most common being the esterification of p-formylbenzoic acid.
| Synthesis Route | Starting Material(s) | Key Reagents & Catalyst | Reaction Time | Temperature | Pressure | Yield | Purity |
| Pressurized Esterification | p-Formylbenzoic acid, Methanol | p-Toluenesulfonic acid | 5 hours | 118-120°C | 0.5-0.75 MPa | ~98% (crude) | 98.5% (starting material) |
| Williamson Ether Synthesis Derivative | 4-Carboxybenzaldehyde, Methyl salicylate | K₂CO₃, DMA | 24.5 hours | 110°C | Atmospheric | 89% | Not Specified |
| Isolation from DMT Byproducts | Byproduct mixture from DMT production | Methanol, Heptane, Water | 4 hours (stirring) | 70°C | Atmospheric | High | 98.9% |
Detailed Experimental Protocols
Synthesis of this compound via Formylation
This protocol describes the ortho-formylation of Methyl 3-hydroxybenzoate.
Materials:
-
Methyl 3-hydroxybenzoate
-
Anhydrous Magnesium Chloride
-
Triethylamine
-
Paraformaldehyde
-
Acetonitrile
-
Ethyl acetate
-
3M Hydrochloric acid
Procedure:
-
Under an inert atmosphere, add Methyl 3-hydroxybenzoate (300g, 1.97mol) to acetonitrile (4.5L).
-
Cool the mixture to 0°C.
-
Slowly add anhydrous magnesium chloride (564g, 5.92mol) in portions at this temperature.
-
Following the addition of magnesium chloride, add triethylamine (995g, 9.85mol) in batches at 0°C.
-
Finally, add paraformaldehyde (354g, 11.8mol) in batches at the same temperature.
-
After the additions are complete, raise the temperature to 80°C and maintain for 12 hours.
-
Cool the reaction mixture to room temperature and add ethyl acetate (3L), stirring for 30 minutes.
-
Pour the reaction mixture into a 3M aqueous hydrochloric acid solution (4L) and separate the layers.
-
Extract the aqueous layer twice with ethyl acetate (1L each).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[2]
Synthesis of Methyl 4-formylbenzoate via Pressurized Esterification
This protocol details the direct esterification of p-formylbenzoic acid.
Materials:
-
Purified p-formylbenzoic acid
-
Anhydrous methanol
-
p-Toluenesulfonic acid
Procedure:
-
To a 2 L corrosion-resistant pressure reactor, add anhydrous methanol (1200g), purified p-formylbenzoic acid (400g), and p-toluenesulfonic acid (5g).
-
After mixing, purge the reactor with nitrogen gas for 3 minutes and then close all valves.
-
Initiate stirring and heat the reactor to maintain a temperature of 118-120°C and a pressure of 0.5-0.75 MPa for 5 hours.
-
After the reaction is complete, cool the reactor to 30°C for discharge.
-
Filter the reaction mixture if necessary to remove any impurities.
-
Distill the mixture to recover the excess methanol.
-
The remaining liquid is released while hot to obtain crude Methyl 4-formylbenzoate.
Applications in Synthesis and Drug Development
Methyl 4-formylbenzoate is a versatile building block with well-documented applications. Its aldehyde functionality allows for a range of transformations including Wittig olefination, reductive amination, and condensation reactions. The methyl ester provides a handle for further modifications like hydrolysis and amidation.[1] It is a key intermediate in the synthesis of:
-
Chalcone amide α-glucosidase inhibitors: These compounds are of interest for the management of type 2 diabetes.[1]
-
Precursors for Angiotensin II Receptor Blockers (ARBs): It can be converted to coupling partners for the synthesis of drugs like telmisartan.[1]
-
Fluorescent whitening agents.
This compound , with its additional hydroxyl group, offers different synthetic possibilities. The hydroxyl group can direct electrophilic substitution to specific positions and can be alkylated or acylated to introduce further diversity. While its applications are less extensively documented in readily available literature, it is a valuable intermediate for the synthesis of more complex, substituted aromatic compounds. For instance, it is a precursor for the synthesis of 3-cyano-4-hydroxybenzoic acid methyl ester , which avoids the use of toxic cyanides in subsequent steps.
Logical Workflow and Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the synthetic workflows for the title compounds.
Caption: Comparative synthesis workflows for this compound and Methyl 4-formylbenzoate.
Conclusion
Both This compound and Methyl 4-formylbenzoate are valuable bifunctional building blocks in organic synthesis. The choice between them largely depends on the specific synthetic target.
-
Methyl 4-formylbenzoate is a well-established and versatile intermediate with a plethora of documented applications, particularly in the synthesis of pharmaceuticals where a para-substituted benzaldehyde is required. Its synthesis from p-formylbenzoic acid is a robust and high-yielding process.
-
This compound provides an additional reactive handle in the form of a hydroxyl group. This allows for more complex substitution patterns on the aromatic ring, making it a valuable precursor for molecules where this specific arrangement of functional groups is desired. The formylation of methyl 3-hydroxybenzoate presents an efficient route to this compound.
For researchers and drug development professionals, the decision to use one over the other will be guided by the desired final molecular structure and the synthetic strategies that the additional hydroxyl group in this compound enables.
References
Structural Elucidation of Methyl 4-formyl-3-hydroxybenzoate: A Comparative Guide to Analytical Techniques
For the Attention of Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For novel compounds such as Methyl 4-formyl-3-hydroxybenzoate, a precise structural assignment is paramount for understanding its chemical reactivity, biological activity, and potential applications. While single-crystal X-ray crystallography remains the gold standard for unambiguous solid-state structure determination, its feasibility is contingent on the ability to grow suitable single crystals. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural validation of this compound, supported by available experimental data for the target molecule and related isomers.
A Note on Data Availability: As of the time of this publication, a definitive single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. The following guide therefore presents a hypothetical workflow for X-ray crystallography and compares it with spectroscopic techniques for which experimental data is available.
Comparative Analysis of Structural Validation Techniques
The structural characterization of an organic molecule like this compound relies on a combination of analytical techniques. Each method provides unique insights into the molecular architecture.
| Technique | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Provides an unambiguous and absolute structure determination. | Requires a suitable single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment, connectivity, and spatial proximity of atoms (¹H, ¹³C). | Non-destructive technique, provides detailed information about the molecular skeleton in solution. | Does not provide direct information on bond lengths and angles. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Fast, simple, and requires a small amount of sample. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | High sensitivity, provides information on fragmentation patterns which can aid in structural elucidation. | Does not provide information on the 3D arrangement of atoms. |
Experimental Data
Mass Spectrometry of this compound
Mass spectrometric analysis has been performed on this compound, confirming its molecular weight.
| Technique | Parameter | Observed Value |
| MS (ESI+) | [MH]⁺ | 181.04 m/z[1] |
Spectroscopic Data for Isomeric Compounds
For comparative purposes, the following table summarizes the ¹H NMR and ¹³C NMR data for the isomeric compound, Methyl 4-formylbenzoate.
| Compound | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Methyl 4-formylbenzoate | δ 10.11 (s, 1H, CHO), 8.25 (d, J=8.4 Hz, 2H, Ar-H), 7.98 (d, J=8.4 Hz, 2H, Ar-H), 3.96 (s, 3H, OCH₃) | δ 191.6, 165.9, 139.1, 135.2, 130.3, 129.8, 52.6 |
Experimental Protocols
Single-Crystal X-ray Crystallography (Hypothetical Protocol)
-
Crystal Growth: Single crystals of this compound would be grown, likely by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate) at room temperature.
-
Data Collection: A suitable crystal would be mounted on a goniometer and placed in a stream of cold nitrogen (e.g., 100 K). X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).
-
Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The structure would be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz). For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse program is used to obtain singlets for all carbon atoms.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups.
Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer via an electrospray ionization (ESI) source. The mass spectrum is recorded in positive or negative ion mode over a specified mass range.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight of the compound.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for structural validation using X-ray crystallography and the complementary spectroscopic techniques.
Caption: Workflow for X-ray Crystallography.
Caption: Workflow for Spectroscopic Analysis.
References
Quantitative NMR (qNMR) for the Purity Assessment of Methyl 4-formyl-3-hydroxybenzoate: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of purity for a chemical entity like Methyl 4-formyl-3-hydroxybenzoate is of paramount importance for ensuring reliable experimental outcomes and the quality of final products. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and titrimetry—for the purity assessment of this compound.
Quantitative NMR stands out as a primary analytical method, offering a direct measurement of the analyte's purity without the need for a specific reference standard of the compound itself.[1] The principle of qNMR is based on the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[1] By comparing the integral of an analyte's signal to that of a certified internal standard with known purity and concentration, the absolute purity of the analyte can be determined.[1] In contrast, chromatographic techniques like HPLC and GC are comparative methods that rely on the separation of components in a mixture.[2] Titrimetry, a classical analytical method, can be employed to quantify specific functional groups present in the molecule.
Comparative Analysis of Analytical Methods
The selection of an analytical technique for the purity assessment of this compound depends on several factors, including accuracy, precision, speed, and the specific requirements of the analysis. While HPLC and GC are traditional and widely used methods, qNMR has emerged as a powerful primary method for quantification.[2]
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetry |
| Principle | Signal intensity is directly proportional to the number of nuclei.[2] | Separation based on differential partitioning between a mobile and stationary phase, with UV detection.[2] | Separation of volatile compounds based on partitioning between a stationary phase and an inert gas, with Flame Ionization Detection (FID).[2] | Volumetric analysis based on a chemical reaction between the analyte and a reagent of known concentration. |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | 97.5 - 102.5% | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% | ≤ 1.0% |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 | Not Applicable |
| Limit of Detection (LOD) | ~10 µg/mL | ~1 µg/mL | ~0.5 µg/mL | Dependent on reaction |
| Limit of Quantification (LOQ) | ~30 µg/mL | ~3 µg/mL | ~1.5 µg/mL | Dependent on reaction |
| Analysis Time per Sample | ~15 minutes | ~20 minutes | ~25 minutes | ~30 minutes |
| Sample Preparation | Simple dissolution.[2] | Dissolution, filtration.[2] | Dissolution, possible derivatization.[3] | Dissolution, pH adjustment. |
| Reference Standard | Internal standard of known purity required.[1] | Analyte-specific reference standard required for accurate quantification.[2] | Analyte-specific reference standard required for accurate quantification.[2] | Standardized titrant solution required. |
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using qNMR, HPLC, GC, and Titrimetry are provided below. These protocols are intended as general guidelines and may require optimization for specific instrumentation and laboratory conditions.
Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol describes the determination of the purity of this compound using qNMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh an equimolar amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) of known purity into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL for a 5mm tube) of a suitable deuterated solvent (e.g., DMSO-d₆) that provides good signal separation for both the analyte and the internal standard.[4]
-
Transfer the solution to a 5 mm NMR tube.[4]
2. NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Pulse Program: A standard 90° pulse sequence.[4]
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds) to ensure full relaxation of all protons.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).
-
Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).
-
Spectral Width: To encompass all signals of interest.
3. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the aldehyde proton around 10 ppm or the methyl ester protons around 3.9 ppm) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the separation and quantification of this compound and potential impurities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% phosphoric acid) and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.[2]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration.[2]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.[2]
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.[2]
3. Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve. The purity is typically determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[1]
Gas Chromatography (GC-FID)
This method is suitable for the analysis of volatile impurities and can be used for the purity assessment of this compound, potentially after derivatization of the hydroxyl group to increase volatility.
1. Instrumentation and Chromatographic Conditions:
-
GC System: Equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable capillary column.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: A suitable temperature gradient to separate the analyte from impurities (e.g., start at 100 °C, ramp to 250 °C).
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., dichloromethane, ethyl acetate) to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent to a concentration within the calibration range.
3. Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve. Purity is often reported as the area percentage of the main peak.
Titrimetry (for Phenolic Hydroxyl and Aldehyde Groups)
This involves two separate titrations to determine the content of the phenolic hydroxyl group and the aldehyde group.
A. Non-Aqueous Titration of the Phenolic Hydroxyl Group:
-
Principle: The weakly acidic phenolic hydroxyl group can be titrated in a non-aqueous solvent with a strong base.
-
Reagents:
-
Tetrabutylammonium hydroxide (TBAH) in isopropanol (standardized).
-
A suitable non-aqueous solvent (e.g., dimethylformamide).
-
A potentiometric electrode system or a suitable indicator.
-
-
Procedure:
-
Accurately weigh the sample and dissolve it in the non-aqueous solvent.
-
Titrate the solution with the standardized TBAH solution, monitoring the endpoint potentiometrically or visually with an indicator.
-
Calculate the percentage of the phenolic compound based on the volume of titrant consumed.
-
B. Titration of the Aldehyde Group:
-
Principle: The aldehyde group can be reacted with hydroxylamine hydrochloride to form an oxime, liberating hydrochloric acid, which is then titrated with a standard base.[5]
-
Reagents:
-
Hydroxylamine hydrochloride solution.
-
Standardized sodium hydroxide solution (e.g., 0.1 M).
-
A suitable indicator (e.g., bromophenol blue).
-
-
Procedure:
-
Accurately weigh the sample and dissolve it in a suitable solvent.
-
Add the hydroxylamine hydrochloride solution and allow the reaction to proceed.
-
Titrate the liberated hydrochloric acid with the standardized sodium hydroxide solution to the endpoint.
-
Calculate the percentage of the aldehyde based on the volume of titrant consumed.
-
Visualizing the Workflow and Method Comparison
To better understand the experimental processes and the logical relationships in this comparative guide, the following diagrams are provided.
Caption: Workflow for the quantitative NMR (qNMR) purity assessment.
Caption: Logical comparison of analytical methods for purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. Communications Faculty of Sciences University of Ankara Series B Chemistry and Chemical Engineering » Submission » A SIMPLE TITRIMETRIC METHOD FOR DETERMINATION OF ALDEHYDES AND KETONES [dergipark.org.tr]
In vitro assays to validate the biological efficacy of "Methyl 4-formyl-3-hydroxybenzoate" derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro biological efficacy of "Methyl 4-formyl-3-hydroxybenzoate" derivatives, focusing on their potential as antioxidant and anticancer agents. The performance of these derivatives is objectively compared with alternative compounds, supported by experimental data from peer-reviewed studies. Detailed methodologies for key in vitro assays are provided to ensure reproducibility and facilitate further research.
Comparative Analysis of Biological Activity
The therapeutic potential of this compound derivatives is primarily attributed to their antioxidant and cytotoxic properties. The following tables summarize the quantitative data from various in vitro assays, offering a clear comparison of their efficacy against established alternative compounds.
Antioxidant Activity
The antioxidant capacity of these derivatives is a key indicator of their potential to mitigate oxidative stress, a contributing factor to numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly employed method to evaluate this activity. A lower IC50 value indicates a higher antioxidant potency.
| Compound/Derivative | DPPH Radical Scavenging IC50 (µM) | Reference Standard | DPPH Radical Scavenging IC50 (µM) |
| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | 50.2 ± 2.8 | Ascorbic Acid | ~6.1 - 35.40 µg/mL |
| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF) | 75.8 ± 2.5 | Ascorbic Acid | ~6.1 - 35.40 µg/mL |
*Note: IC50 values for Ascorbic Acid are reported across a range in the literature depending on specific assay conditions.[1][2]
Anticancer Activity
The cytotoxic effects of this compound derivatives against various human cancer cell lines have been evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay assesses cell metabolic activity, providing a measure of cell viability. Lower IC50 values signify greater cytotoxic potential.
| Compound/Derivative | Cell Line | IC50 (µM) | Alternative Anticancer Agent | Cell Line | IC50 (µM) |
| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | SMMC-7721 (Liver) | >100 | Doxorubicin | MCF-7 (Breast) | 1.20 - 2.50 |
| 8898 (Pancreatic) | >100 | Doxorubicin | HeLa (Cervical) | 0.34 - 2.92 | |
| K562 (Leukemia) | >100 | Cisplatin | A549 (Lung) | 9 - 19.7 | |
| HeLa (Cervical) | >100 | Cisplatin | HCT116 (Colon) | Not explicitly found | |
| 95-D (Lung) | >100 | ||||
| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF) | SMMC-7721 (Liver) | >100 | |||
| 8898 (Pancreatic) | >100 | ||||
| K562 (Leukemia) | >100 | ||||
| HeLa (Cervical) | >100 | ||||
| 95-D (Lung) | >100 |
Note: The IC50 values for Doxorubicin and Cisplatin can vary significantly depending on the specific cancer cell line and the duration of exposure.[3][4][5][6][7][8][9][10][11] The specific derivatives FMC and FMF showed broad-spectrum anticancer activity against all tested human cancer cell lines, though the IC50 values were above 100 µM in this particular study.[12]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for the key in vitro assays cited in this guide.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Test compound (e.g., this compound derivative) dissolved in methanol.
-
Positive control (e.g., Ascorbic acid) in methanol.
-
Methanol (as a blank).
-
96-well plates or cuvettes.
-
Spectrophotometer or microplate reader.
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in methanol.
-
Reaction Mixture: Add the DPPH solution to each well or cuvette containing the test compound, positive control, or blank.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the compound concentration.
Signaling Pathways and Mechanisms of Action
To visualize the potential mechanisms through which this compound derivatives exert their biological effects, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Workflow for Synthesis and Biological Evaluation.
Caption: Intrinsic Apoptosis Pathway Induction.
Caption: G2/M Cell Cycle Arrest Mechanism.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Selective growth inhibition of cancer cells with doxorubicin-loaded CB[7]-modified iron-oxide nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02693E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ccij-online.org [ccij-online.org]
- 10. mdpi.com [mdpi.com]
- 11. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the synthetic efficiency of different routes to "Methyl 4-formyl-3-hydroxybenzoate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of various synthetic pathways to Methyl 4-formyl-3-hydroxybenzoate, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The following sections objectively compare the performance of different routes, supported by experimental data, to facilitate the selection of the most efficient method based on yield, reaction conditions, cost-effectiveness, and environmental impact.
Comparison of Synthetic Routes
Four primary strategies for the synthesis of this compound have been evaluated:
-
Direct Formylation of Methyl 3-hydroxybenzoate: This approach introduces the formyl group directly onto the aromatic ring of the readily available starting material, methyl 3-hydroxybenzoate. Several classical formylation reactions can be employed, with varying degrees of efficiency and regioselectivity.
-
Esterification of 4-formyl-3-hydroxybenzoic acid: This is a straightforward method that involves the esterification of the corresponding carboxylic acid with methanol. The efficiency of this route is highly dependent on the availability and cost of the starting acid.
-
Ozonolysis of Methyl 3-hydroxy-4-vinylbenzoate: This method involves the oxidative cleavage of a vinyl group to an aldehyde. This route is contingent on the efficient synthesis of the vinyl-substituted precursor.
-
Biocatalytic Synthesis: This emerging approach utilizes engineered microorganisms to produce the target molecule, offering a potentially greener alternative to traditional chemical methods.
The following table summarizes the quantitative data for the key synthetic routes.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Formylation | Methyl 3-hydroxybenzoate | MgCl₂, Et₃N, Paraformaldehyde | 12 h | 80 | 80 | >95 |
| Esterification | 4-formyl-3-hydroxybenzoic acid | Methanol, Thionyl chloride | 3 h | 60 | 100[1] | High |
| Ozonolysis | Methyl 3-hydroxy-4-vinylbenzoate | Ozone, Dimethyl sulfide | Overnight | -78 to RT | 68[2] | High |
| Biocatalytic | Methyl 3-hydroxybenzoate & Formate | Engineered E. coli | Anaerobic | Not Specified | 65 | Not Specified |
Experimental Protocols
Route 1: Formylation of Methyl 3-hydroxybenzoate
This protocol utilizes a magnesium chloride and triethylamine-mediated reaction with paraformaldehyde.
Materials:
-
Methyl 3-hydroxybenzoate
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Triethylamine (Et₃N)
-
Paraformaldehyde
-
Acetonitrile
-
3M Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Under an inert atmosphere, add methyl 3-hydroxybenzoate (1 equivalent) to acetonitrile.
-
Cool the mixture to 0°C and slowly add anhydrous magnesium chloride (3 equivalents) in portions.
-
Add triethylamine (5 equivalents) in batches at 0°C.
-
Add paraformaldehyde (6 equivalents) in batches at 0°C.
-
Raise the temperature to 80°C and stir for 12 hours.
-
Cool the reaction to room temperature and add ethyl acetate.
-
Pour the mixture into a 3M aqueous hydrochloric acid solution and separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Route 2: Esterification of 4-formyl-3-hydroxybenzoic acid
This protocol describes the esterification using thionyl chloride in methanol.
Materials:
-
4-formyl-3-hydroxybenzoic acid
-
Methanol
-
Thionyl chloride (SOCl₂)
-
Hexane
Procedure:
-
Dissolve 4-formyl-3-hydroxybenzoic acid (1 equivalent) in methanol.
-
Slowly add thionyl chloride (2 equivalents).
-
Stir the reaction mixture at 60°C for 3 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Grind the crude product with hexane and filter to afford this compound as a white solid.[1]
Route 3: Ozonolysis of Methyl 3-hydroxy-4-vinylbenzoate
This protocol is adapted from a similar ozonolysis reaction.[2]
Materials:
-
Methyl 3-hydroxy-4-vinylbenzoate
-
Dichloromethane (DCM)
-
Ozone (O₃)
-
Oxygen (O₂)
-
Dimethyl sulfide (DMS)
Procedure:
-
Dissolve methyl 3-hydroxy-4-vinylbenzoate (1 equivalent) in dichloromethane in a flask open to the air.
-
Cool the reaction mixture to -78°C and pass a stream of oxygen gas through it for 5 minutes.
-
Bubble ozone gas into the mixture until the solution turns blue.
-
Purge the solution with oxygen gas for an additional 5 minutes.
-
Add dimethyl sulfide (3 equivalents) and allow the mixture to warm to room temperature overnight.
-
Work up the reaction and purify by flash column chromatography to yield the product.[2]
Synthesis of Methyl 3-hydroxy-4-vinylbenzoate: [2] The precursor, methyl 3-hydroxy-4-vinylbenzoate, can be synthesized via a Suzuki coupling reaction.
Materials:
-
Methyl 3-hydroxy-4-iodobenzoate
-
Dibutyl vinylboronate
-
Sodium carbonate
-
Dichloro-bis(triphenylphosphine)palladium(II)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a solution of methyl 3-hydroxy-4-iodobenzoate (1 equivalent) in a 4:1 mixture of THF and water, add dibutyl vinylboronate (1.5 equivalents), sodium carbonate (7.2 equivalents), and 5 mol % of dichloro-bis(triphenylphosphine)palladium(II).
-
Purge the reaction mixture with nitrogen gas for 5 minutes.
-
Reflux the mixture for 2 hours.
-
Concentrate the mixture in vacuo, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[2]
Route 4: Biocatalytic Synthesis
While a detailed experimental protocol is not available in the reviewed literature, the biocatalytic synthesis of this compound has been reported. This method utilizes engineered E. coli strains expressing a formyltransferase. The reaction converts methyl 3-hydroxybenzoate and formate into the desired product under anaerobic conditions, achieving a yield of 65%. This ATP-dependent pathway avoids the use of toxic reagents.
Synthetic Route Diagrams
Caption: Overview of synthetic pathways to this compound.
Cost and Environmental Impact Analysis
A comprehensive cost analysis requires up-to-date pricing of all starting materials and reagents. However, a qualitative assessment can be made:
-
Formylation Route: The cost will depend on the specific formylation agent used. Paraformaldehyde is relatively inexpensive. The use of acetonitrile as a solvent and the need for purification add to the overall cost and environmental footprint.
-
Esterification Route: The primary cost driver is the starting material, 4-formyl-3-hydroxybenzoic acid. If this is readily available at a low cost, this route is highly efficient. The use of methanol as both a reagent and solvent is advantageous, and thionyl chloride is a common and relatively inexpensive reagent, though it is corrosive and requires careful handling.
-
Ozonolysis Route: This route involves a multi-step synthesis for the precursor, which increases the overall cost and complexity. The use of ozone requires specialized equipment. Dichloromethane is a halogenated solvent with environmental concerns.
-
Biocatalytic Route: This approach aligns with green chemistry principles by avoiding toxic reagents and potentially using renewable feedstocks. The main costs are associated with the development and maintenance of the engineered microbial strain and the downstream processing to isolate the product.
In terms of environmental impact, the biocatalytic route is the most promising "green" alternative. The esterification route, especially if the starting acid is derived from a sustainable source, can also be a relatively environmentally benign option. The formylation and ozonolysis routes involve more hazardous reagents and solvents, increasing their environmental impact.
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors, including the scale of the synthesis, cost constraints, and environmental considerations.
-
For high yield and simplicity , the esterification of 4-formyl-3-hydroxybenzoic acid is an excellent choice, provided the starting material is economically viable.[1]
-
The magnesium chloride-mediated formylation of methyl 3-hydroxybenzoate offers a good yield from a readily available starting material.
-
The ozonolysis route is a viable option but is more complex due to the multi-step synthesis of the precursor.[2]
-
The biocatalytic route represents a sustainable and environmentally friendly approach, although further development may be needed to optimize the process for industrial-scale production.
Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs.
References
Safety Operating Guide
Proper Disposal of Methyl 4-formyl-3-hydroxybenzoate: A Safety and Operational Guide
This guide provides essential safety and logistical information for the proper disposal of Methyl 4-formyl-3-hydroxybenzoate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin, and can cause irritation to the eyes, respiratory system, and skin.[1][2] Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of dust formation, a dust mask (type N95 or equivalent) is recommended.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Eliminate Ignition Sources : As a combustible solid, all nearby ignition sources must be removed.[1]
-
Ventilate the Area : Ensure adequate ventilation, if it is safe to do so.[1]
-
Containment and Cleanup :
-
Decontamination : Wash the affected area with a soap and water solution.[1]
-
Dispose of Contaminated Materials : All materials used for cleanup (e.g., absorbent paper, gloves) must be sealed in a vapor-tight plastic bag and disposed of as hazardous waste.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations.[1] This chemical is considered hazardous waste and should never be disposed of in standard trash or down the drain.[1]
-
Waste Identification : All unused, expired, or contaminated this compound, including empty containers, should be treated as hazardous waste.[1]
-
Waste Segregation and Storage :
-
Container : Store in a compatible, tightly sealed, and clearly labeled waste container. Plastic containers are often preferred to glass to reduce the risk of breakage.[1] The container should be kept closed except when adding waste.[1]
-
Incompatible Materials : Do not mix this compound with incompatible waste materials. Specifically, it should be kept separate from oxidizing agents, acids, and bases.[1][3]
-
-
Waste Collection and Removal :
-
Arrange for collection by a licensed hazardous waste disposal company.
-
Ensure all documentation and labeling are complete and accurate prior to removal. Waste accumulation time may be subject to regulatory limits, typically around 90 days.[1]
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Methyl 4-formyl-3-hydroxybenzoate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 4-formyl-3-hydroxybenzoate. The following procedures are designed to ensure safe operational handling and disposal, establishing a foundation of trust in laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin and eye irritation.[1] It may also cause respiratory irritation.[1] Proper personal protective equipment is therefore mandatory to minimize exposure and ensure personal safety.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z.87.1 1989 standard.[2] A face shield should be worn over goggles when there is a significant risk of splashing.[2][3][4] | To protect eyes from splashes and airborne particles of the chemical. |
| Hand Protection | Double-layered nitrile, neoprene, or butyl rubber gloves.[3][4][5][6] Gloves should be changed frequently, especially after any contact with the substance.[3][6] | To prevent skin contact. The use of double gloves provides an extra layer of protection against this skin-irritating chemical. |
| Body Protection | A fully buttoned lab coat.[6] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[3][6] | To protect the skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[6][7] | To protect the feet from potential spills. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required if work is not performed in a fume hood.[2][7][8] | To prevent inhalation of dust or vapors, especially during weighing or when heating the substance. Work should be performed in a chemical fume hood whenever possible.[5][6] |
Experimental Protocols: Step-by-Step Handling and Disposal
Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5][6] Designate a specific area for handling this compound.
-
Personal Protective Equipment (PPE): Don the required PPE as detailed in the table above.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid chemical within a chemical fume hood to minimize inhalation exposure.[5][6] Use a spatula for transfers and avoid generating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring to prevent splashing.
-
Post-Handling: After handling, thoroughly wash hands with soap and water, even if gloves were worn.[5] Clean the work area with a suitable decontaminant.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: In case of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[9][10]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[9][10]
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[7][11]
-
Collection: Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.[9][10][11]
-
Decontamination: Clean the spill area with soap and water.[9] All cleaning materials should be disposed of as hazardous waste.[9]
Disposal Protocol:
-
Waste Identification: All materials contaminated with this compound, including empty containers, are considered hazardous waste.[3][9]
-
Containerization: Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container.[9][10] Do not mix with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.[9]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[3][5][6]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[9][10]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C9H8O4 | CID 14395860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehs.ucsf.edu [ehs.ucsf.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. ehs.berkeley.edu [ehs.berkeley.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. benchchem.com [benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
